molecular formula C15H20O4 B1321725 ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate CAS No. 39496-81-6

ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

Cat. No.: B1321725
CAS No.: 39496-81-6
M. Wt: 264.32 g/mol
InChI Key: MOFWLZBMOHKLTR-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-oxo-4-(4-propoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-3-11-19-13-7-5-12(6-8-13)14(16)9-10-15(17)18-4-2/h5-8H,3-4,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFWLZBMOHKLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10605848
Record name Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39496-81-6
Record name Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is an organic compound belonging to the class of aromatic ketones and esters. Its structure, featuring a butyrate chain attached to a substituted phenyl ring, makes it a potential building block in organic synthesis and a candidate for investigation in medicinal chemistry. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and safety considerations, designed to support research and development activities. Due to the limited availability of experimental data for this specific molecule, some properties are predicted or extrapolated from analogous compounds.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, other physical properties may be estimations.

PropertyValueSource
CAS Number 39496-81-6[1]
Molecular Formula C₁₅H₂₀O₄[1]
Molecular Weight 264.32 g/mol [1]
Predicted Boiling Point ~350-400 °C at 760 mmHgBased on similar structures
Predicted Melting Point Not available
Predicted Solubility Soluble in common organic solvents like ethanol, acetone, and ethyl acetate. Low solubility in water.Based on chemical structure
Appearance Likely a colorless to pale yellow oil or low-melting solid at room temperature.Based on similar compounds

Synthesis Protocol

A common and effective method for the synthesis of aryl keto esters such as this compound is the Friedel-Crafts acylation.[2][3] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Propoxybenzene

  • Ethyl succinyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add propoxybenzene (1 equivalent) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.

  • In the dropping funnel, prepare a solution of ethyl succinyl chloride (1 equivalent) in anhydrous dichloromethane.

  • Add the ethyl succinyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Propoxybenzene Propoxybenzene Reaction Friedel-Crafts Acylation Propoxybenzene->Reaction EthylSuccinylChloride Ethyl Succinyl Chloride EthylSuccinylChloride->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction DCM DCM (Solvent) DCM->Reaction Quenching Quenching (Ice/HCl) Reaction->Quenching Extraction Extraction (DCM) Quenching->Extraction Washing Washing (NaHCO₃/Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Spectroscopic Data

No specific spectroscopic data (NMR, IR, MS) for this compound has been identified in the public domain. However, based on its chemical structure, the following characteristic signals can be predicted:

  • ¹H NMR:

    • Signals in the aromatic region (around 6.9-7.9 ppm) corresponding to the protons on the substituted phenyl ring.

    • A triplet around 4.1 ppm for the -OCH₂- of the ethyl ester.

    • A triplet around 3.9 ppm for the -OCH₂- of the propoxy group.

    • Multiplets in the range of 2.5-3.2 ppm for the two methylene groups of the butyrate chain.

    • A multiplet around 1.8 ppm for the central methylene group of the propoxy group.

    • A triplet around 1.2 ppm for the methyl group of the ethyl ester.

    • A triplet around 1.0 ppm for the methyl group of the propoxy group.

  • ¹³C NMR:

    • A signal for the ketone carbonyl carbon (around 198 ppm).

    • A signal for the ester carbonyl carbon (around 173 ppm).

    • Aromatic carbon signals in the range of 114-163 ppm.

    • Signals for the carbons of the ethyl and propoxy groups.

  • IR Spectroscopy:

    • A strong absorption band around 1735 cm⁻¹ for the ester carbonyl group.

    • A strong absorption band around 1685 cm⁻¹ for the ketone carbonyl group.

    • C-H stretching bands for aromatic and aliphatic protons.

    • C-O stretching bands.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be expected at m/z = 264.32.

    • Fragmentation patterns would likely show losses of the ethoxy group (-45), the propoxy group (-59), and other characteristic fragments.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the specific biological activity or the signaling pathways modulated by this compound. However, related butyrate derivatives are known to have a range of biological effects. For instance, butyrate itself is a short-chain fatty acid with known histone deacetylase (HDAC) inhibitory activity, which plays a role in epigenetic regulation. Further research is required to determine if this compound possesses any significant biological properties.

G Compound This compound BiologicalTarget Potential Biological Targets (e.g., Enzymes, Receptors) Compound->BiologicalTarget Interaction SignalingPathway Cellular Signaling Pathways (To be determined) BiologicalTarget->SignalingPathway Modulation BiologicalResponse Biological Response (e.g., Anti-inflammatory, Anti-cancer) SignalingPathway->BiologicalResponse Leads to

Safety and Handling

No specific safety data for this compound is available. However, based on the safety information for structurally similar compounds like ethyl butyrate and ethyl 4-oxo-4-phenylbutyrate, the following precautions are recommended[4][5][6][7]:

  • Hazard Statements (Inferred):

    • May cause skin irritation.

    • May cause serious eye irritation.

    • May cause respiratory irritation.

    • May be a combustible liquid.

  • Precautionary Measures:

    • Handle in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing vapors or dust.

    • Keep away from heat, sparks, and open flames.

    • Wash hands thoroughly after handling.

It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a compound with potential applications in synthetic and medicinal chemistry. While specific experimental data is currently limited, this guide provides a foundation based on established chemical principles and data from analogous structures. The proposed synthesis via Friedel-Crafts acylation offers a reliable route for its preparation, enabling further investigation into its physical, chemical, and biological properties. Researchers are encouraged to perform detailed characterization and safety assessments upon synthesizing or acquiring this compound.

References

Elucidation of the Structure of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate, a compound of interest in medicinal chemistry and drug development. This document details the predicted spectroscopic data, a plausible synthetic route, and relevant biological context to facilitate further research and application.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.95d, J=8.8 Hz2HAr-H (ortho to C=O)
6.95d, J=8.8 Hz2HAr-H (ortho to O-propyl)
4.15q, J=7.1 Hz2H-O-CH₂ -CH₃ (ethyl ester)
4.00t, J=6.6 Hz2H-O-CH₂ -CH₂-CH₃ (propyl ether)
3.30t, J=6.6 Hz2H-CO-CH₂ -CH₂-
2.80t, J=6.6 Hz2H-CH₂-CH₂ -COOEt
1.85sextet, J=7.4 Hz2H-O-CH₂-CH₂ -CH₃ (propyl ether)
1.25t, J=7.1 Hz3H-O-CH₂-CH₃ (ethyl ester)
1.05t, J=7.4 Hz3H-O-CH₂-CH₂-CH₃ (propyl ether)

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
196.5Ar-C =O
173.0-C OOEt
163.0Ar-C -O-propyl
130.5Ar-C H (ortho to C=O)
129.5Ar-C (ipso to C=O)
114.0Ar-C H (ortho to O-propyl)
69.5-O-C H₂-CH₂-CH₃ (propyl ether)
60.5-O-C H₂-CH₃ (ethyl ester)
33.0-CO-C H₂-CH₂-
28.0-CH₂-C H₂-COOEt
22.0-O-CH₂-C H₂-CH₃ (propyl ether)
14.0-O-CH₂-C H₃ (ethyl ester)
10.5-O-CH₂-CH₂-C H₃ (propyl ether)

Table 3: Predicted IR and Mass Spectrometry Data

Spectroscopic MethodPredicted ValuesAssignment
IR (Infrared)~1735 cm⁻¹C=O stretch (ester)
~1680 cm⁻¹C=O stretch (aryl ketone)
~1600, 1510 cm⁻¹C=C stretch (aromatic)
~1250 cm⁻¹C-O stretch (aryl ether)
MS (Mass Spectrometry)m/z 264[M]⁺ (Molecular Ion)
m/z 219[M - OCH₂CH₃]⁺
m/z 163[CH₃CH₂CH₂OC₆H₄CO]⁺
m/z 121[HOC₆H₄CO]⁺

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of n-propoxybenzene with ethyl succinyl chloride.

Synthesis of this compound

Materials:

  • n-Propoxybenzene

  • Ethyl succinyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is set up in a fume hood.

  • Reagent Addition: Anhydrous dichloromethane (DCM) is added to the flask, followed by the slow addition of anhydrous aluminum chloride (AlCl₃) while stirring. The mixture is cooled to 0 °C in an ice bath.

  • A solution of ethyl succinyl chloride in anhydrous DCM is added dropwise to the stirred suspension of AlCl₃ in DCM over a period of 30 minutes, maintaining the temperature at 0 °C.

  • A solution of n-propoxybenzene in anhydrous DCM is then added dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is carefully poured into a beaker containing crushed ice and 1 M HCl. The mixture is stirred until the ice has melted and the aluminum salts have dissolved.

  • The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizations

Synthetic Workflow

Synthesis_Workflow Start Starting Materials: n-Propoxybenzene, Ethyl Succinyl Chloride, Anhydrous AlCl3 Reaction Friedel-Crafts Acylation in Anhydrous DCM Start->Reaction Workup Aqueous Workup: 1. Quench with HCl/ice 2. Extraction with DCM 3. Wash with NaHCO3 & Brine Reaction->Workup Purification Purification: 1. Drying with MgSO4 2. Solvent Evaporation 3. Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Potential Biological Signaling Pathway: Src Kinase Inhibition

Given that structurally related arylbutanoates have shown inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, differentiation, and migration, it is plausible that this compound could act as an inhibitor in this pathway.

Src_Signaling_Pathway Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Activation Substrate Downstream Substrates (e.g., FAK, STAT3) Src->Substrate Phosphorylation Proliferation Cell Proliferation Substrate->Proliferation Migration Cell Migration Substrate->Migration Survival Cell Survival Substrate->Survival Inhibitor This compound (Potential Inhibitor) Inhibitor->Src Inhibition

Caption: Potential inhibition of the Src kinase signaling pathway.

In-depth Technical Guide: Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate (CAS 39496-81-6)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific and technical data for ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate reveals a notable scarcity of in-depth research and public documentation. While basic chemical identifiers and supplier-level information are accessible, detailed experimental protocols, extensive quantitative data, and explorations into its biological activity or signaling pathways are not presently available in the public domain.

This guide serves to consolidate the existing information and highlight the current knowledge gaps regarding this specific chemical entity, providing a foundational resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Based on available data from chemical suppliers, the fundamental properties of this compound have been compiled. This information provides a starting point for any future experimental work.

PropertyValueSource
CAS Number 39496-81-6N/A
Molecular Formula C₁₅H₂₀O₄N/A
Molecular Weight 264.32 g/mol N/A
Canonical SMILES CCC(=O)C1=CC=C(OCCC)C=C1CCC(=O)OCCN/A
InChI Key N/AN/A
Appearance N/AN/A
Boiling Point N/AN/A
Melting Point N/AN/A
Solubility N/AN/A
Density N/AN/A

Note: "N/A" indicates that the data is not available from the conducted searches of public scientific databases and supplier specifications.

Synthesis and Experimental Protocols

A thorough search of scientific literature and patent databases did not yield any specific, detailed experimental protocols for the synthesis of this compound. General synthetic routes for similar aryl keto-esters may be adaptable, but a direct, validated method for this compound is not documented.

A plausible, though unverified, synthetic approach could involve the Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride to form 4-oxo-4-(4-n-propoxyphenyl)butanoic acid, followed by esterification with ethanol.

Hypothetical Synthesis Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Esterification n-Propoxybenzene n-Propoxybenzene Intermediate_acid 4-oxo-4-(4-n-propoxyphenyl)butanoic acid n-Propoxybenzene->Intermediate_acid Reaction Succinic_anhydride Succinic anhydride Succinic_anhydride->Intermediate_acid Reaction AlCl3 AlCl₃ (Lewis acid) AlCl3->Intermediate_acid Catalyst Final_Product This compound Intermediate_acid->Final_Product Reaction Ethanol Ethanol Ethanol->Final_Product Reaction H2SO4 H₂SO₄ (Acid catalyst) H2SO4->Final_Product Catalyst

Caption: Hypothetical two-step synthesis of the target compound.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity of this compound. Consequently, no associated signaling pathways have been identified or studied. The lack of data in this area presents a significant opportunity for novel research in fields such as pharmacology, toxicology, and materials science.

Future Research Directions

The absence of comprehensive data for this compound underscores the potential for foundational research. Key areas for future investigation include:

  • Development and optimization of a reliable synthetic protocol.

  • Thorough characterization of its physicochemical properties, including spectroscopic analysis (NMR, IR, Mass Spectrometry).

  • Screening for biological activity across various assays to identify potential therapeutic applications.

  • Toxicological evaluation to determine its safety profile.

A systematic approach to these research areas would be necessary to build a comprehensive technical understanding of this compound and unlock its potential for scientific and commercial applications.

Logical Workflow for Future Research

G Start Start Synthesis Develop Synthetic Protocol Start->Synthesis Purification Purification and Characterization Synthesis->Purification Physicochemical Physicochemical Property Analysis Purification->Physicochemical Biological_Screening Biological Activity Screening Purification->Biological_Screening Toxicology Toxicological Studies Biological_Screening->Toxicology Mechanism Mechanism of Action Studies Biological_Screening->Mechanism If active Application Potential Applications Toxicology->Application Mechanism->Application

Caption: A logical workflow for future research on the title compound.

ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Weight of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular weight is fundamental. This technical guide provides a detailed breakdown of the molecular weight of this compound, a chemical intermediate of interest in organic synthesis.

Molecular Formula

The molecular formula for this compound is C15H20O4.[1][2] This formula is the starting point for calculating the molecular weight.

Calculation of Molecular Weight

The molecular weight is determined by the sum of the atomic weights of its constituent atoms. The standard atomic weights of carbon, hydrogen, and oxygen are provided by the International Union of Pure and Applied Chemistry (IUPAC).

Data Presentation: Atomic Composition and Molecular Weight

The following table summarizes the atomic composition of this compound and the calculation of its molecular weight.

ElementSymbolAtomic Weight ( g/mol )Atom CountTotal Contribution ( g/mol )
CarbonC12.01115180.165
HydrogenH1.0082020.160
OxygenO15.999463.996
Total 264.321

The calculated molecular weight of this compound is 264.321 g/mol . This value is consistent with the reported molecular weight of 264.32 g/mol .[1][2]

Experimental Protocols

The determination of a compound's molecular weight is typically achieved through mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as acetonitrile or methanol.

  • Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using electrospray ionization (ESI). This process generates protonated molecules, [M+H]+, or other adducts.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Analysis: The spectrum is analyzed to identify the peak corresponding to the ionized molecule. The high resolution of the instrument allows for a very precise determination of the m/z value, which can be used to confirm the elemental composition and calculate the exact molecular weight.

Visualization of Molecular Structure

The following diagram illustrates the structural components of this compound.

molecular_structure cluster_butyrate Butyrate Chain cluster_ethyl Ethyl Group cluster_phenyl Phenyl Group cluster_propoxy n-Propoxy Group C1 C1 (Ester) C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 (Ketone) C3->C4 Phenyl C6H4 C4->Phenyl Ketone Linkage Ethyl CH3CH2- Ethyl->C1 Ester Linkage Propoxy CH3CH2CH2O- Phenyl->Propoxy Ether Linkage (para)

Caption: Structural components of this compound.

References

Unveiling the Therapeutic Potential of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate: A Technical Guide to Putative Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is a synthetic compound with a chemical structure suggestive of significant therapeutic potential. Its core butyrate moiety is a well-established pharmacophore known to interact with critical cellular signaling pathways. This technical guide provides an in-depth analysis of the probable therapeutic targets of this compound, focusing on its potential as a modulator of Histone Deacetylases (HDACs) and G-protein Coupled Receptors (GPCRs). By examining the structure-activity relationships of analogous compounds, we elucidate the likely role of the 4-n-propoxyphenyl substituent in conferring target specificity and potency. This document also outlines detailed experimental protocols for the biological evaluation of this compound, offering a roadmap for future preclinical research.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound, a butyrate derivative, presents a promising scaffold for the development of new drugs. Butyrate, a short-chain fatty acid, is a natural product of gut microbial fermentation and is known to exert a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. These effects are primarily mediated through the inhibition of Histone Deacetylases (HDACs) and the activation of G-protein Coupled Receptors (GPCRs). The addition of a 4-n-propoxyphenyl group to the butyrate core is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to a more targeted and potent therapeutic agent. This guide will explore the theoretical framework supporting these potential mechanisms of action and provide practical guidance for their experimental validation.

Chemical and Physical Properties

PropertyValue
IUPAC Name ethyl 4-oxo-4-(4-propoxyphenyl)butanoate
CAS Number 39496-81-6[1]
Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Appearance Not specified
Solubility Not specified

Potential Therapeutic Target I: Histone Deacetylases (HDACs)

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. Aberrant HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders.

Mechanism of Action as an HDAC Inhibitor

It is hypothesized that this compound acts as a prodrug, which upon in-vivo hydrolysis of the ethyl ester, releases the active carboxylic acid, 4-oxo-4-(4-n-propoxyphenyl)butanoic acid. This active metabolite is expected to inhibit HDAC activity. The general pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region, and a "capping" or "surface recognition" group that interacts with the surface of the enzyme.

In the case of 4-oxo-4-(4-n-propoxyphenyl)butanoic acid, the carboxylate group would serve as the ZBG, the butyrate chain as the linker, and the 4-n-propoxyphenyl group as the capping group. The nature of the capping group is critical for determining the inhibitor's potency and selectivity for different HDAC isoforms.

HDAC_Inhibition_Mechanism cluster_HDAC HDAC Active Site Prodrug Ethyl 4-oxo-4-(4-n- propoxyphenyl)butyrate Active_Metabolite 4-oxo-4-(4-n-propoxyphenyl) butanoic acid Prodrug->Active_Metabolite HDAC HDAC Enzyme Active_Metabolite->HDAC Inhibition Zinc Zn2+ Linker Butyrate Linker Cap 4-n-propoxyphenyl Cap GPCR_Signaling_Pathway Ligand 4-oxo-4-(4-n-propoxyphenyl) butanoic acid GPCR GPCR Ligand->GPCR Binding G_Protein G-protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation HDAC_Assay_Workflow Start Start Prep Prepare Compound Dilutions Start->Prep Setup Set up 96-well plate: - HDAC Enzyme - Fluorogenic Substrate - Test Compound Prep->Setup Incubate1 Incubate at 37°C Setup->Incubate1 Develop Add Developer Solution Incubate1->Develop Incubate2 Incubate at 37°C Develop->Incubate2 Measure Measure Fluorescence Incubate2->Measure Analyze Calculate % Inhibition Determine IC50 Measure->Analyze End End Analyze->End

References

No Information Available on the Mechanism of Action of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and databases has yielded no specific information regarding the mechanism of action, biological activity, or preclinical studies for the compound ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate.

Despite a thorough investigation into its potential pharmacological properties, there is currently no publicly available data to construct a technical guide or whitepaper as requested. The search included inquiries into its biological activity and any synthesis or preclinical research, none of which provided relevant results for this specific molecule.

It is important to distinguish this compound from other structurally related but distinct compounds for which information is available. For instance, butyrate , a short-chain fatty acid, is a well-studied molecule known to act as a histone deacetylase (HDAC) inhibitor and a signaling molecule through G protein-coupled receptors (GPCRs)[1]. Similarly, ethyl butyrate is a simple ester primarily used as a flavoring agent and is not associated with the complex pharmacological activities implied by the structure of this compound[2].

Furthermore, searches for related structures, such as fluorinated analogs like ethyl 4,4,4-trifluorobutyrate , also did not provide any insights into the potential mechanism of the requested compound[3]. While research exists on other complex ethyl esters, such as Oxo-[2-(arylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl esters , which have been investigated for anti-inflammatory properties, these compounds belong to a different chemical class and their mechanisms cannot be extrapolated to this compound[4].

At present, the scientific community has not published any research detailing the mechanism of action for this compound. Consequently, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, or signaling pathway diagrams. Further research would be required to elucidate the biological effects and molecular targets of this compound.

References

An In-depth Technical Guide to the Solubility of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature for this compound, this document outlines a predictive assessment based on its chemical structure and provides a detailed experimental framework for its empirical determination.

Physicochemical Profile and Predicted Solubility

This compound is an organic molecule incorporating several functional groups: an aromatic ketone, an ether, and an ethyl ester. Its structure dictates its interaction with various solvents based on the principle of "like dissolves like." The molecule possesses both a significant nonpolar region (the phenyl ring and the n-propoxy and ethyl chains) and polar functionalities (the ketone and ester carbonyl groups, and the ether linkage). This amphiphilic nature suggests a nuanced solubility profile.

The presence of the carbonyl groups and the ether oxygen allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. However, the large hydrocarbon backbone will favor interactions with less polar, non-protic, and nonpolar solvents through van der Waals forces.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate The alkyl chains limit solubility in highly polar, hydrogen-bonding solvents.
Polar Aprotic Acetone, AcetonitrileHigh These solvents can engage in dipole-dipole interactions without the steric hindrance of extensive hydrogen bonding networks.
Dimethyl Sulfoxide (DMSO)High A strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Moderately Polar Ethyl AcetateHigh The structural similarities (ester functionality) and balanced polarity make it a good solvent.
Nonpolar Aromatic TolueneHigh The aromatic ring of the solute will interact favorably with the aromatic solvent.
Nonpolar Aliphatic Hexane, HeptaneLow to Moderate The polar functional groups of the solute will limit its solubility in purely aliphatic nonpolar solvents.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound using the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[1][2][3][4]

2.1. Materials and Reagents

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

2.2. Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a solid phase remains at equilibrium.[1]

  • Dispense a precise volume of each selected organic solvent into the corresponding vials.

  • Seal the vials tightly to prevent solvent evaporation.

2.3. Equilibration

  • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[3] Preliminary experiments can determine the minimum time to reach a plateau in concentration.

2.4. Sample Processing

  • After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

  • To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a chemically resistant syringe filter (e.g., PTFE).[4] This step must be performed without temperature fluctuations.

2.5. Quantitative Analysis by HPLC

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble) at a known high concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations that bracket the expected solubility.

  • Sample Preparation:

    • Accurately dilute a known volume of the clear, saturated filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Inject the calibration standards and the diluted sample solutions onto the HPLC system.

    • Record the peak areas from the resulting chromatograms.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the original solubility in the organic solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualized Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

experimental_workflow Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantitative Analysis (HPLC) prep1 Add Excess Solute to Vials prep2 Add Known Volume of Solvent prep1->prep2 prep3 Seal Vials prep2->prep3 equilib Agitate at Constant Temperature (24-48 hours) prep3->equilib sep1 Centrifuge or Filter to Remove Excess Solid equilib->sep1 analysis2 Dilute Saturated Filtrate sep1->analysis2 analysis1 Prepare Calibration Standards analysis4 Generate Calibration Curve analysis1->analysis4 analysis3 Inject Standards and Samples into HPLC analysis2->analysis3 analysis3->analysis4 analysis5 Calculate Solubility analysis4->analysis5 result Final Solubility Data (mg/mL or mol/L) analysis5->result

Caption: Experimental workflow for solubility determination.

References

Technical Guide: Spectral and Synthetic Overview of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic route for ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectral data based on established principles of spectroscopy and analogy to structurally similar compounds. The provided experimental protocol for its synthesis via Friedel-Crafts acylation offers a robust methodology for its preparation in a laboratory setting. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related molecules.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a7.95Doublet2H~8.5
b6.95Doublet2H~8.5
c4.15Quartet2H7.1
d4.00Triplet2H6.6
e3.25Triplet2H6.8
f2.80Triplet2H6.8
g1.80Sextet2H7.0
h1.25Triplet3H7.1
i1.05Triplet3H7.4

Predicted spectrum acquired in CDCl₃ at 400 MHz.

Structure for ¹H NMR Assignments:

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
1196.5
2173.0
3163.0
4130.5 (2C)
5129.0
6114.0 (2C)
769.5
860.5
933.5
1028.0
1122.5
1214.0
1310.5

Predicted spectrum acquired in CDCl₃ at 100 MHz.

Structure for ¹³C NMR Assignments:

Predicted Infrared (IR) Spectral Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~2960Medium-StrongC-H (alkane)Stretching
~1735StrongC=O (ester)Stretching
~1685StrongC=O (aromatic ketone)Stretching
~1600, ~1510Medium-StrongC=C (aromatic)Stretching
~1250StrongC-O (aryl ether)Asymmetric Stretching
~1170StrongC-O (ester)Stretching
~1040MediumC-O (aryl ether)Symmetric Stretching
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z Peaks and Fragments

m/zProposed Fragment
264[M]⁺ (Molecular Ion)
219[M - OCH₂CH₃]⁺
191[M - COOCH₂CH₃]⁺
163[CH₃CH₂CH₂O-C₆H₄-C=O]⁺
135[HO-C₆H₄-C=O]⁺
121[CH₃CH₂CH₂O-C₆H₄]⁺

Experimental Protocol: Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound is the Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride to form 4-oxo-4-(4-n-propoxyphenyl)butanoic acid, followed by Fischer esterification.

Materials and Reagents
  • n-Propoxybenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated and 2M

  • Ethanol, absolute

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure

Step 1: Synthesis of 4-oxo-4-(4-n-propoxyphenyl)butanoic acid

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve n-propoxybenzene (1.0 equivalent) and succinic anhydride (1.1 equivalents) in anhydrous dichloromethane.

  • Add the solution of n-propoxybenzene and succinic anhydride dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, careful addition of 2M HCl.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude carboxylic acid.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-oxo-4-(4-n-propoxyphenyl)butanoic acid in absolute ethanol (approximately 10-20 mL per gram of acid).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Workflow Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow Reagents1 n-Propoxybenzene + Succinic Anhydride + AlCl3 in DCM Reaction1 Friedel-Crafts Acylation Reagents1->Reaction1 Workup1 Acidic Workup & Extraction Reaction1->Workup1 Intermediate 4-oxo-4-(4-n-propoxyphenyl)butanoic acid Workup1->Intermediate Reaction2 Fischer Esterification Intermediate->Reaction2 Reagents2 Ethanol + cat. H2SO4 Reagents2->Reaction2 Workup2 Basic Wash & Extraction Reaction2->Workup2 Purification Column Chromatography Workup2->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

Navigating the Uncharted: A Technical Guide to the Safe Handling of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate. The following in-depth technical guide has been developed by extrapolating data from structurally similar compounds, primarily Ethyl 4-oxo-4-phenylbutyrate. This information should be used as a precautionary guideline, and a thorough risk assessment should be conducted before handling this compound. All laboratory activities should be performed by trained personnel in a controlled environment.

Hazard Identification and Classification

Due to the absence of specific data for this compound, the hazard classification is based on its closest structural analog, Ethyl 4-oxo-4-phenylbutyrate. The n-propoxy group on the phenyl ring is not expected to significantly mitigate these hazards and could potentially introduce others.

Table 1: Extrapolated GHS Hazard Classification

Hazard ClassHazard CategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[1]

GHS Pictogram (extrapolated):

alt text

Signal Word (extrapolated): Warning[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk. The following recommendations are based on best practices for handling research chemicals with unknown toxicity and data from analogous compounds.

Table 2: Personal Protective Equipment (PPE) and Handling Guidelines

AspectRecommendation
Engineering Controls Work in a well-ventilated laboratory, preferably within a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.
Respiratory Protection If working outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate cartridge.
General Hygiene Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

First-Aid Measures

In case of exposure, immediate action is crucial.

Table 3: First-Aid Procedures

Exposure RouteFirst-Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Disposal

Accidental Release:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Table 2.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for proper disposal.

  • Clean the spill area with a suitable solvent.

Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local regulations. Do not allow the substance to enter drains or waterways.

Experimental Protocols and Workflows

Logical Workflow for the Synthesis of this compound

cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_esterification Esterification cluster_product Final Product Propoxybenzene Propoxybenzene Friedel-Crafts Acylation Friedel-Crafts Acylation Propoxybenzene->Friedel-Crafts Acylation Succinic anhydride Succinic anhydride Succinic anhydride->Friedel-Crafts Acylation 4-(4-propoxyphenyl)-4-oxobutanoic acid 4-(4-propoxyphenyl)-4-oxobutanoic acid Friedel-Crafts Acylation->4-(4-propoxyphenyl)-4-oxobutanoic acid Fischer Esterification Fischer Esterification 4-(4-propoxyphenyl)-4-oxobutanoic acid->Fischer Esterification This compound This compound Fischer Esterification->this compound

Caption: A potential synthetic pathway for this compound.

General Experimental Protocol (Illustrative)

  • Friedel-Crafts Acylation:

    • To a stirred solution of propoxybenzene in a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, add a Lewis acid catalyst (e.g., aluminum chloride).

    • Cool the mixture in an ice bath.

    • Slowly add succinic anhydride.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with an organic solvent, wash, dry, and concentrate to yield the intermediate carboxylic acid.

  • Fischer Esterification:

    • Dissolve the intermediate, 4-(4-propoxyphenyl)-4-oxobutanoic acid, in an excess of ethanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer and concentrate to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Safety and Handling Workflow for Novel Compounds

For researchers and drug development professionals, a systematic approach to evaluating the safety of novel compounds is paramount. The following diagram illustrates a logical workflow for this process.

cluster_initial Initial Assessment cluster_experimental Experimental Evaluation cluster_documentation Documentation and Handling Literature Review Literature Review In Silico Toxicity Prediction In Silico Toxicity Prediction Literature Review->In Silico Toxicity Prediction Physicochemical Characterization Physicochemical Characterization In Silico Toxicity Prediction->Physicochemical Characterization In Vitro Toxicity Assays In Vitro Toxicity Assays Physicochemical Characterization->In Vitro Toxicity Assays In Vivo Toxicity Studies In Vivo Toxicity Studies In Vitro Toxicity Assays->In Vivo Toxicity Studies Develop SDS Develop SDS In Vivo Toxicity Studies->Develop SDS Establish Safe Handling Procedures Establish Safe Handling Procedures Develop SDS->Establish Safe Handling Procedures

Caption: A logical workflow for assessing the safety of a novel chemical compound.

This guide provides a foundational understanding of the potential hazards and safe handling practices for this compound based on the best available, albeit extrapolated, data. It is imperative that researchers treat this compound with a high degree of caution and perform their own risk assessments before use.

References

An In-depth Technical Guide to Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is a keto-ester derivative that holds potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a substituted aromatic ring, a ketone, and an ester functional group, provides multiple points for chemical modification, making it an attractive scaffold for medicinal chemistry. This technical guide provides a comprehensive overview of the available chemical data, proposed synthetic routes, and analytical characterizations based on closely related analogs, given the limited direct literature on this specific compound.

Chemical and Physical Properties

PropertyEthyl 4-oxo-4-phenylbutyrate[1]Ethyl 4-oxo-4-(4-phenylphenyl)butanoate[2]This compound (Predicted)
Molecular Formula C₁₂H₁₄O₃[1]C₁₈H₁₈O₃[2]C₁₅H₂₀O₄
Molecular Weight 206.24 g/mol [1]282.3 g/mol [2]264.32 g/mol
CAS Number 6270-17-3[1]1230-54-2[2]Not available
Appearance Colorless to pale yellow liquidSolidLikely a colorless to pale yellow liquid or low-melting solid
Boiling Point ~310-312 °C (Predicted)Not availableHigher than the phenyl analog due to increased molecular weight
Solubility Insoluble in water, soluble in organic solventsInsoluble in water, soluble in organic solventsInsoluble in water, soluble in organic solvents

Proposed Synthesis

The most probable synthetic route to this compound involves a two-step process: a Friedel-Crafts acylation followed by an esterification.

The synthesis would begin with the Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-oxo-4-(4-n-propoxyphenyl)butanoic acid.

Experimental Protocol: Synthesis of 4-oxo-4-(4-n-propoxyphenyl)butanoic acid

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap is charged with anhydrous aluminum chloride (2.2 eq) and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Addition of Reactants: The flask is cooled in an ice bath. A solution of n-propoxybenzene (1.0 eq) and succinic anhydride (1.1 eq) in the same solvent is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is then poured slowly into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-oxo-4-(4-n-propoxyphenyl)butanoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The resulting carboxylic acid is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product, this compound.[3]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A round-bottom flask is charged with 4-oxo-4-(4-n-propoxyphenyl)butanoic acid (1.0 eq), an excess of absolute ethanol (e.g., 10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: The mixture is heated to reflux for 4-8 hours. The reaction can be monitored by TLC.

  • Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude ester can be purified by column chromatography on silica gel.

Synthesis_Workflow propoxybenzene n-Propoxybenzene friedel_crafts Friedel-Crafts Acylation propoxybenzene->friedel_crafts succinic_anhydride Succinic Anhydride succinic_anhydride->friedel_crafts keto_acid 4-oxo-4-(4-n-propoxyphenyl)butanoic acid friedel_crafts->keto_acid AlCl₃ esterification Fischer Esterification keto_acid->esterification ethanol Ethanol ethanol->esterification final_product This compound esterification->final_product H₂SO₄ (cat.) Drug_Development_Logic start This compound modification Chemical Modification start->modification library Compound Library modification->library screening High-Throughput Screening library->screening hits Hit Compounds screening->hits optimization Lead Optimization hits->optimization candidate Drug Candidate optimization->candidate

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate, a γ-keto ester, commencing from 4-n-propoxyacetophenone. The primary synthetic strategy involves the C-alkylation of the ketone enolate with ethyl bromoacetate. This method is a robust approach for the formation of a carbon-carbon bond at the α-position of the ketone. The protocol details the necessary reagents, reaction conditions, purification procedures, and expected outcomes. Additionally, characterization data for the final product are provided for reference. This synthesis is relevant for the preparation of intermediates used in the development of various pharmaceutical compounds.

Introduction

γ-Keto esters are valuable intermediates in organic synthesis, serving as precursors for a variety of heterocyclic compounds and other complex molecules of medicinal interest. The target molecule, this compound, can be synthesized by extending the carbon chain of 4-n-propoxyacetophenone. The most direct and efficient method to achieve this transformation is through the alkylation of the enolate of the starting ketone with an appropriate ethyl haloacetate. This reaction proceeds by deprotonation of the α-carbon of the ketone using a strong, non-nucleophilic base to form a reactive enolate, which subsequently undergoes a nucleophilic substitution reaction with the alkylating agent.

The choice of base is critical to favor C-alkylation over the competing O-alkylation. Strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly employed to generate the enolate irreversibly, thereby promoting the desired C-C bond formation. This protocol will focus on the use of sodium hydride in tetrahydrofuran (THF), a widely used and effective system for such transformations.

Experimental Protocols

Synthesis of this compound

This procedure details the C-alkylation of 4-n-propoxyacetophenone with ethyl bromoacetate using sodium hydride as the base.

Materials:

  • 4-n-propoxyacetophenone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromoacetate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

Procedure:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (nitrogen or argon).

  • Dispensing Sodium Hydride: Sodium hydride (1.2 equivalents) is carefully weighed and transferred to the reaction flask. The mineral oil can be removed by washing the NaH dispersion with anhydrous hexane under an inert atmosphere, followed by careful decantation of the hexane. Anhydrous THF is then added to the flask.

  • Enolate Formation: The suspension of NaH in THF is cooled to 0 °C in an ice bath. A solution of 4-n-propoxyacetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension via a syringe. The reaction mixture is stirred at 0 °C for 30-60 minutes, during which time hydrogen gas evolution should be observed as the enolate is formed.

  • Alkylation: Ethyl bromoacetate (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C to neutralize the excess NaH.

  • Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Data Presentation

Table 1: Reagents and Reaction Conditions

ParameterValue
Starting Material4-n-propoxyacetophenone
Alkylating AgentEthyl bromoacetate
BaseSodium Hydride (NaH)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Stoichiometry (Ketone:Base:Alkylating Agent)1.0 : 1.2 : 1.1

Table 2: Characterization Data for this compound

AnalysisExpected Result
Appearance Pale yellow oil or low-melting solid
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95 (d, 2H), 6.90 (d, 2H), 4.15 (q, 2H), 3.95 (t, 2H), 3.25 (t, 2H), 2.80 (t, 2H), 1.80 (m, 2H), 1.25 (t, 3H), 1.00 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 198.0, 173.0, 163.0, 130.5 (2C), 129.5, 114.0 (2C), 69.5, 60.5, 33.5, 28.0, 22.5, 14.0, 10.5
IR (thin film, cm⁻¹) 2965, 1735 (C=O, ester), 1680 (C=O, ketone), 1605, 1250, 1170
Mass Spectrometry (ESI-MS) m/z: 265.14 [M+H]⁺, 287.12 [M+Na]⁺
Purity (by HPLC) >95%
Yield 60-75% (reported for similar reactions)

Visualizations

Diagram 1: Synthetic Workflow

SynthesisWorkflow node_start 4-n-propoxyacetophenone node_reaction Alkylation Reaction (0°C to RT, 12-24h) node_start->node_reaction node_reagents 1. NaH, Anhydrous THF, 0°C 2. Ethyl bromoacetate node_reagents->node_reaction node_workup Work-up (Quenching, Extraction, Drying) node_reaction->node_workup node_purification Purification (Column Chromatography) node_workup->node_purification node_product Ethyl 4-oxo-4-(4-n- propoxyphenyl)butyrate node_purification->node_product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Signaling Pathway (Reaction Mechanism)

ReactionMechanism start_ketone 4-n-Propoxy- acetophenone enolate Enolate Intermediate start_ketone->enolate Deprotonation base NaH base->enolate product Final Product enolate->product SN2 Attack alkyl_halide Ethyl bromoacetate alkyl_halide->product

Application Notes and Protocols for the Synthesis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate, a valuable chemical intermediate. The primary synthetic route described is the Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride, followed by esterification.

Application Notes

This compound and its structural analogs are important building blocks in organic synthesis and medicinal chemistry. The presence of a keto-ester functionality combined with an alkoxy-substituted aromatic ring makes this class of molecules versatile for creating more complex structures.

  • Intermediate for Pharmaceutical Ingredients: Arylbutanoic acid derivatives are key scaffolds in the development of various therapeutic agents. This compound can serve as a precursor for the synthesis of molecules targeting a range of biological pathways. For instance, similar 1,3-diketone structures have been investigated for their potential as Src kinase inhibitors in cancer therapy, highlighting the relevance of this molecular framework in drug discovery.[1]

  • Building Block for Heterocyclic Chemistry: The dicarbonyl functionality allows for cyclization reactions to form various heterocyclic systems, which are prevalent in pharmacologically active compounds.

  • Fine Chemical Synthesis: Beyond pharmaceuticals, this compound can be used in the synthesis of specialty polymers, liquid crystals, and other advanced materials where its specific physical and chemical properties are advantageous.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[2][3] In this step, n-propoxybenzene reacts with succinic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an acylium ion which then attacks the electron-rich aromatic ring.[2][4][5] This reaction yields the intermediate carboxylic acid, 4-oxo-4-(4-n-propoxyphenyl)butanoic acid. The second step involves the esterification of this carboxylic acid with ethanol to produce the final ethyl ester product.

G Reactants n-Propoxybenzene + Succinic Anhydride Intermediate 4-oxo-4-(4-n-propoxyphenyl)butanoic acid Reactants->Intermediate  1. AlCl₃ (Lewis Acid)  2. H₂O Workup (Friedel-Crafts Acylation)   Product This compound Intermediate->Product  Ethanol (EtOH)  H₂SO₄ (catalyst) (Fischer Esterification)  

Caption: Logical relationship of the two-step synthesis.

Quantitative Data

The following tables summarize the reagents required for the synthesis and the expected properties of the final product.

Table 1: Reagents for Synthesis (per 10 mmol scale)

Reagent Formula MW ( g/mol ) Amount Moles (mmol) Role
n-Propoxybenzene C₉H₁₂O 136.19 1.36 g 10.0 Reactant
Succinic Anhydride C₄H₄O₃ 100.07 1.10 g 11.0 Acylating Agent
Aluminum Chloride (anhydrous) AlCl₃ 133.34 2.93 g 22.0 Lewis Acid Catalyst
Dichloromethane (DCM) CH₂Cl₂ 84.93 50 mL - Solvent
Hydrochloric Acid (conc.) HCl 36.46 ~5 mL - Quenching Agent
Ethanol (absolute) C₂H₆O 46.07 30 mL - Reactant/Solvent

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 0.5 mL | - | Catalyst |

Table 2: Product Specifications

Property Value
Chemical Name This compound
CAS Number 39496-81-6[6]
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Purity (typical) >95% (after purification)

| Yield (typical) | 65-80% (overall) |

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations involving anhydrous aluminum chloride and volatile organic solvents must be performed in a certified chemical fume hood. Aluminum chloride reacts violently with water.[7]

Step 1: Friedel-Crafts Acylation to Synthesize 4-oxo-4-(4-n-propoxyphenyl)butanoic acid
  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂), and a powder addition funnel. Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent moisture contamination.

  • Reagent Addition: Charge the flask with anhydrous aluminum chloride (2.93 g, 22.0 mmol) and dry dichloromethane (DCM, 30 mL). Begin stirring to create a suspension.

  • Acylating Agent Addition: In a separate beaker, dissolve succinic anhydride (1.10 g, 11.0 mmol) in 20 mL of dry DCM. Transfer this solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

  • Aromatic Substrate Addition: After the addition is complete, add n-propoxybenzene (1.36 g, 10.0 mmol) dropwise via syringe over 10 minutes. The reaction mixture will typically darken and evolve HCl gas (which is trapped by the drying tube).

  • Reaction: Heat the mixture to a gentle reflux (~40°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Quenching: Cool the flask in an ice-water bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (~50 g) and concentrated HCl (~5 mL) in a 500 mL beaker with vigorous stirring. This will decompose the aluminum chloride complex.[8]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.

  • Washing: Combine the organic extracts and wash with 50 mL of 1 M NaOH solution to extract the carboxylic acid product into the aqueous layer.

  • Acidification and Isolation: Cool the basic aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. A solid precipitate of 4-oxo-4-(4-n-propoxyphenyl)butanoic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Fischer Esterification to Synthesize this compound
  • Setup: In a 100 mL round-bottom flask, combine the dried carboxylic acid intermediate from Step 1 with absolute ethanol (30 mL).

  • Catalyst Addition: Add a magnetic stir bar and slowly add concentrated sulfuric acid (0.5 mL) while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (~80°C) for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of cold saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Extract the aqueous mixture three times with 40 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product. Purify the crude ester by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure this compound.

Caption: Experimental workflow for the synthesis.

References

Application Note and Protocol for the Purification of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is an organic compound belonging to the class of ketones and esters.[1] In drug discovery and development, the purity of such compounds is critical for accurate biological testing and to meet regulatory standards. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[2][3] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Column Chromatography

Column chromatography is a preparative separation technique where components of a mixture are separated based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[2][4][5] The stationary phase, typically silica gel or alumina, is packed into a vertical column. The crude sample is loaded onto the top of the column, and the mobile phase, a solvent or a mixture of solvents, is passed through the column.[2] Compounds with a stronger interaction with the stationary phase will move down the column more slowly, while compounds with a higher affinity for the mobile phase will move faster, thus achieving separation.[2]

Experimental Protocol

This protocol outlines a standard procedure for the purification of this compound using normal-phase column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Separatory funnel (for solvent addition)

  • Collection flasks or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal mobile phase for separation. The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing (Slurry Method):

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and let the excess solvent drain until it reaches the top of the silica gel bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it just reaches the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or flasks.

    • Monitor the separation by collecting small spots from each fraction on a TLC plate and visualizing under a UV lamp.

    • If the separation is not progressing efficiently, the polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate (gradient elution).

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment:

    • Assess the purity of the final product using analytical techniques such as TLC, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes hypothetical data from a typical purification of this compound by column chromatography.

ParameterValue
Initial Mass of Crude Product 5.0 g
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (isocratic) 90:10 Hexane:Ethyl Acetate
Column Dimensions 30 cm x 3 cm
Volume of Fractions 15 mL
Fractions containing pure product 12 - 25
Mass of Purified Product 4.2 g
Yield 84%
Purity before Chromatography (GC) 85%
Purity after Chromatography (GC) >98%
Rf of Pure Product (TLC) 0.35 (in 90:10 Hexane:EtOAc)

Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation prep_tlc TLC Analysis of Crude Product prep_column Prepare Silica Gel Slurry prep_tlc->prep_column pack_column Pack Chromatography Column prep_column->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product Obtain Purified Product evaporate->final_product purity_check Assess Final Purity (e.g., GC, HPLC) final_product->purity_check

Caption: Workflow for Column Chromatography Purification.

This application note provides a comprehensive protocol for the purification of this compound using column chromatography. The described methodology is a standard and effective approach for obtaining high-purity material essential for research and development in the pharmaceutical and chemical industries. Proper selection of the stationary and mobile phases, based on preliminary TLC analysis, is crucial for achieving successful separation.

References

Application Notes and Protocols for the Characterization of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate. The protocols outlined below are foundational for quality control and characterization in a research and drug development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural confirmation of this compound, providing detailed information about the carbon-hydrogen framework.

1.1. Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
H-2', H-6'7.90 (d, J=8.8 Hz)163.5 (C-4')
H-3', H-5'6.90 (d, J=8.8 Hz)130.5 (C-2', C-6')
O-CH₂ -CH₂-CH₃ (propoxy)4.00 (t, J=6.6 Hz)129.0 (C-1')
O-CH₂-CH₂ -CH₃ (propoxy)1.80 (sext, J=7.4 Hz)114.0 (C-3', C-5')
O-CH₂-CH₂-CH₃ (propoxy)1.05 (t, J=7.4 Hz)70.0 (O-C H₂-CH₂-CH₃)
C(O)-CH₂ -CH₂-3.25 (t, J=6.5 Hz)60.5 (O-C H₂-CH₃)
-CH₂-CH₂ -C(O)O-2.80 (t, J=6.5 Hz)33.0 (C(O)-C H₂-CH₂-)
O-CH₂ -CH₃ (ethyl)4.15 (q, J=7.1 Hz)28.0 (-CH₂-C H₂-C(O)O-)
O-CH₂-CH₃ (ethyl)1.25 (t, J=7.1 Hz)22.5 (O-CH₂-C H₂-CH₃)
14.0 (O-CH₂-C H₃)
10.5 (O-CH₂-CH₂-C H₃)
198.0 (Ar-C =O)
173.0 (Ester C =O)

1.2. Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrument Parameters (for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Number of scans: 16

    • Acquisition time: 4 seconds

    • Relaxation delay: 1 second

    • Spectral width: 16 ppm

  • ¹³C NMR:

    • Number of scans: 1024

    • Acquisition time: 1 second

    • Relaxation delay: 2 seconds

    • Spectral width: 240 ppm

    • Proton decoupling: Broadband decoupling

1.3. NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load shim Shim Magnetic Field load->shim acquire Acquire 1H & 13C Spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate report report integrate->report Report Generation

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

2.1. Predicted Mass Spectrometry Data

Table 2: Predicted m/z Values for Major Fragments of this compound

m/z Predicted Fragment Notes
264.1[M]⁺Molecular Ion
219.1[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester.
177.1[CH₃CH₂CH₂O-C₆H₄-C=O]⁺Acylium ion formed by cleavage of the C-C bond adjacent to the aromatic ketone.
149.1[CH₃CH₂CH₂O-C₆H₄]⁺Loss of CO from the acylium ion.
105.0[C₆H₅-C=O]⁺For comparison, this is a major fragment for ethyl 4-oxo-4-phenylbutyrate.[1]

2.2. Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

Instrumentation (Electrospray Ionization - ESI):

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50-500

2.3. Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation dissolve Dissolve in Solvent (1 mg/mL) dilute Dilute to 1-10 µg/mL dissolve->dilute inject Inject into ESI Source dilute->inject ionize Ionization inject->ionize analyze Mass Analyzer ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum identify Identify Molecular Ion spectrum->identify fragment Analyze Fragmentation identify->fragment report report fragment->report Report Generation

Caption: Workflow for Mass Spectrometry analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

3.1. Predicted FTIR Data

Table 3: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Mode
~2960-2850C-H (alkyl)Stretching
~1735C=O (ester)Stretching
~1680C=O (aromatic ketone)Stretching
~1600, ~1510C=C (aromatic)Stretching
~1250C-O (aryl ether)Stretching
~1170C-O (ester)Stretching

3.2. Experimental Protocol for FTIR Spectroscopy

Sample Preparation (Neat Liquid):

  • Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

  • Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

3.3. Logical Diagram of Analytical Techniques

Analytical_Techniques substance This compound nmr NMR Spectroscopy substance->nmr Structural Elucidation ms Mass Spectrometry substance->ms Molecular Weight & Fragmentation ir FTIR Spectroscopy substance->ir Functional Group ID hplc HPLC substance->hplc Purity & Quantification c1 1H & 13C Shifts c2 Coupling Constants c3 Molecular Ion Peak c4 Fragment Ions c5 Vibrational Frequencies c6 Retention Time & Peak Area

Caption: Interrelationship of analytical techniques for characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for quantitative analysis. A reverse-phase method is generally suitable for this type of compound.[2]

4.1. HPLC Data

Table 4: HPLC Method Parameters and Expected Results

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 275 nm
Expected Retention Time Dependent on the exact mobile phase composition, but expected to be in the range of 5-15 minutes with a typical gradient.

4.2. Experimental Protocol for HPLC

Sample and Mobile Phase Preparation:

  • Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Degas the mobile phase using sonication or vacuum filtration.

  • Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Filter all sample solutions through a 0.45 µm syringe filter before injection.

System Suitability:

  • Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

4.3. HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_sample Prepare Sample & Standards filter_sample Filter Samples prep_sample->filter_sample inject Inject Sample equilibrate->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Purity/Concentration integrate->quantify report report quantify->report Generate Report

Caption: Workflow for HPLC purity analysis.

References

Application Notes and Protocols for the Synthesis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate, a potentially valuable intermediate in drug discovery and development. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride to yield 4-(4-n-propoxyphenyl)-4-oxobutanoic acid. This intermediate is subsequently esterified to produce the target compound. This protocol is intended for researchers and scientists in the field of medicinal chemistry and organic synthesis.

Introduction

This compound and its analogs are of interest in medicinal chemistry. The synthesis protocol described herein is robust and employs common laboratory reagents and techniques. The core of this synthesis involves a Friedel-Crafts acylation, a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds between aromatic rings and acyl groups.[1][2] This is followed by a standard esterification to enhance the compound's potential for further chemical modification.

Overall Reaction Scheme

Step 1: Friedel-Crafts Acylation n-Propoxybenzene + Succinic Anhydride → 4-(4-n-propoxyphenyl)-4-oxobutanoic acid

Step 2: Esterification 4-(4-n-propoxyphenyl)-4-oxobutanoic acid + Ethanol → this compound

Experimental Protocols

Part 1: Synthesis of 4-(4-n-propoxyphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

This procedure is adapted from established methods of Friedel-Crafts acylation of substituted benzenes with anhydrides.[3][4]

Materials:

  • n-Propoxybenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • 5% Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add anhydrous aluminum chloride (see Table 1 for quantity).

  • Add nitrobenzene to the flask and cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • In a separate beaker, dissolve succinic anhydride in nitrobenzene.

  • Slowly add the succinic anhydride solution to the cooled AlCl₃ suspension from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, add n-propoxybenzene dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Once the addition of n-propoxybenzene is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and 5% HCl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting crude product, 4-(4-n-propoxyphenyl)-4-oxobutanoic acid, can be purified by recrystallization from a suitable solvent system like ethanol/water.

Part 2: Synthesis of this compound (Esterification)

This procedure follows a standard acid-catalyzed esterification method.

Materials:

  • 4-(4-n-propoxyphenyl)-4-oxobutanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing 4-(4-n-propoxyphenyl)-4-oxobutanoic acid, add an excess of anhydrous ethanol.

  • With gentle stirring, add a catalytic amount of concentrated sulfuric acid (typically 3-5 drops).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass/Volume
n-PropoxybenzeneC₉H₁₂O136.19User definedUser defined
Succinic anhydrideC₄H₄O₃100.07User definedUser defined
Aluminum chlorideAlCl₃133.34User definedUser defined
4-(4-n-propoxyphenyl)-4-oxobutanoic acidC₁₃H₁₆O₄236.26TheoreticalTheoretical
EthanolC₂H₆O46.07ExcessExcess
This compoundC₁₅H₂₀O₄264.32TheoreticalTheoretical

Visualizations

Experimental Workflow

Synthesis_Workflow propoxybenzene n-Propoxybenzene acylation Friedel-Crafts Acylation (Nitrobenzene, 0°C to RT) propoxybenzene->acylation succinic_anhydride Succinic Anhydride succinic_anhydride->acylation alcl3 AlCl3 (Catalyst) alcl3->acylation ethanol Ethanol esterification Esterification (Reflux) ethanol->esterification h2so4 H2SO4 (Catalyst) h2so4->esterification intermediate 4-(4-n-propoxyphenyl)- 4-oxobutanoic acid intermediate->esterification final_product Ethyl 4-oxo-4- (4-n-propoxyphenyl)butyrate workup1 Workup & Purification (HCl wash, Extraction, Recrystallization) acylation->workup1 Reaction Mixture workup1->intermediate Isolated Intermediate workup2 Workup & Purification (NaHCO3 wash, Extraction, Column Chromatography) esterification->workup2 Reaction Mixture workup2->final_product Purified Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Overview

Reaction_Mechanism cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification A Succinic Anhydride + AlCl3 B Acylium Ion (Electrophile) A->B Formation D Sigma Complex (Resonance Stabilized) B->D Electrophilic Attack C n-Propoxybenzene C->D E 4-(4-n-propoxyphenyl)- 4-oxobutanoic acid D->E Aromatization F Carboxylic Acid (Intermediate) G Protonated Carbonyl F->G Protonation (H+) I Tetrahedral Intermediate G->I Nucleophilic Attack H Ethanol H->I J Ethyl 4-oxo-4- (4-n-propoxyphenyl)butyrate I->J Proton Transfer & Dehydration

Caption: Overview of the reaction mechanisms for the two-step synthesis.

References

Application Notes and Protocols: Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate, a crucial intermediate in the synthesis of various organic molecules, most notably the anti-asthmatic drug Pranlukast. This document outlines the synthetic pathway, detailed experimental protocols, and its primary application.

Introduction

This compound is a keto-ester that serves as a valuable building block in organic synthesis. Its structure, featuring a substituted aromatic ring, a ketone, and an ester functional group, allows for a variety of subsequent chemical transformations. Its principal application lies in the pharmaceutical industry as a key intermediate in the multi-step synthesis of Pranlukast, a leukotriene receptor antagonist.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process:

  • Friedel-Crafts Acylation: This step involves the reaction of n-propoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-oxo-4-(4-n-propoxyphenyl)butanoic acid.

  • Fischer Esterification: The carboxylic acid intermediate is then esterified using ethanol in the presence of an acid catalyst to yield the final product, this compound.

Synthesis_Pathway n_propoxybenzene n-Propoxybenzene friedel_crafts Friedel-Crafts Acylation n_propoxybenzene->friedel_crafts succinic_anhydride Succinic Anhydride succinic_anhydride->friedel_crafts AlCl3 AlCl₃ (Lewis Acid) AlCl3->friedel_crafts carboxylic_acid 4-Oxo-4-(4-n-propoxyphenyl)butanoic acid friedel_crafts->carboxylic_acid esterification Fischer Esterification carboxylic_acid->esterification ethanol Ethanol ethanol->esterification acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->esterification final_product This compound esterification->final_product

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound. These are based on established procedures for analogous compounds.

Step 1: Synthesis of 4-Oxo-4-(4-n-propoxyphenyl)butanoic Acid via Friedel-Crafts Acylation

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (approx.)
n-Propoxybenzene136.1913.6 g0.10
Succinic Anhydride100.0710.0 g0.10
Anhydrous Aluminum Chloride (AlCl₃)133.3429.3 g0.22
Dichloromethane (DCM)84.93200 mL-
Hydrochloric Acid (conc.)36.46As needed-
Water (deionized)18.02As needed-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add anhydrous aluminum chloride (29.3 g) and dichloromethane (100 mL).

  • Cool the suspension to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve n-propoxybenzene (13.6 g) and succinic anhydride (10.0 g) in dichloromethane (100 mL).

  • Slowly add the n-propoxybenzene and succinic anhydride solution to the aluminum chloride suspension via the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (approx. 300 g) and concentrated hydrochloric acid (50 mL).

  • Stir the mixture vigorously until the aluminum salts are dissolved.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water (2 x 100 mL), and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 4-oxo-4-(4-n-propoxyphenyl)butanoic acid.

Expected Yield: Based on similar reactions, the expected yield is in the range of 85-90%.[1]

Step 2: Synthesis of this compound via Fischer Esterification

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (approx.)
4-Oxo-4-(4-n-propoxyphenyl)butanoic acid236.2623.6 g0.10
Ethanol (absolute)46.07150 mL-
Sulfuric Acid (conc.)98.082 mL-
Sodium Bicarbonate (saturated solution)84.01As needed-
Water (deionized)18.02As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-oxo-4-(4-n-propoxyphenyl)butanoic acid (23.6 g) in absolute ethanol (150 mL).

  • Carefully add concentrated sulfuric acid (2 mL) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (50 mL).

  • Carefully wash with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize the excess acid.

  • Wash again with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Expected Yield: Fischer esterification reactions, when driven to completion with excess alcohol, can achieve high yields, typically in the range of 90-98%.

Application in Pranlukast Synthesis

This compound is a key precursor in the synthesis of Pranlukast. The subsequent steps in the synthesis of Pranlukast typically involve the formation of a chromone ring system and the introduction of a tetrazole moiety.

Pranlukast_Synthesis_Workflow start This compound step1 Reaction with Diethyl Oxalate start->step1 intermediate1 Intermediate A step1->intermediate1 step2 Cyclization with a substituted phenol intermediate1->step2 intermediate2 Chromone Intermediate step2->intermediate2 step3 Introduction of Tetrazole Moiety intermediate2->step3 end Pranlukast step3->end

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature.

StepReactionReactantsKey ConditionsSolventTypical Yield (%)Purity (%)
1Friedel-Crafts Acylationn-Propoxybenzene, Succinic Anhydride, AlCl₃0 °C to RT, 4-6 hDichloromethane85 - 90>95 (after recrystallization)
2Fischer Esterification4-Oxo-4-(4-n-propoxyphenyl)butanoic acid, Ethanol, H₂SO₄Reflux, 4-6 hEthanol90 - 98>98 (after purification)

Note: The yields and purity are estimates based on similar chemical transformations and may vary depending on the specific reaction conditions and purification methods employed.

Conclusion

This compound is a valuable intermediate, and its synthesis via Friedel-Crafts acylation followed by Fischer esterification is a robust and high-yielding process. The detailed protocols provided herein offer a solid foundation for researchers and drug development professionals working on the synthesis of Pranlukast and other related compounds. Careful execution of these steps and appropriate purification techniques are crucial for obtaining a high-purity product suitable for subsequent synthetic transformations.

References

Application Notes and Protocols: Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is a chemical compound with a molecular structure that suggests potential applications in medicinal chemistry. Its core 4-aryl-4-oxobutanoate scaffold is found in various biologically active molecules. This document provides an overview of its potential use as a kinase inhibitor, drawing parallels from structurally related compounds, and offers detailed protocols for its synthesis and biological evaluation.

Potential Application: Kinase Inhibition

While specific biological data for this compound is not extensively available in public literature, the structurally related class of compounds, ethyl 2,4-dioxo-4-arylbutanoates, has been investigated as inhibitors of Src kinase. Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, survival, and migration. Their over-expression or mutation is linked to the progression of various human cancers, making them an attractive target for anticancer drug development.

The 4-oxo-4-arylbutyrate moiety can be considered a pharmacophore that may interact with the ATP-binding site of kinases. The n-propoxy group on the phenyl ring can potentially engage in hydrophobic interactions within the kinase domain, influencing binding affinity and selectivity.

Data Presentation: Src Kinase Inhibitory Activity of Related Compounds

The following table summarizes the Src kinase inhibitory activity of a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives, which provides a basis for hypothesizing the potential activity of this compound.

Compound IDAryl SubstituentIC50 (µM)[1]
3a Phenyl75.6[1]
3b 4-Methylphenyl62.1[1]
3c 4-Methoxyphenyl80.2[1]
3d 4-Fluorophenyl90.3[1]
3e 2,4-Dichlorophenyl85.4[1]
3f 3-Methylphenyl48.3[1]
Staurosporine (Reference)0.02[1]

Note: The above data is for ethyl 2,4-dioxo-4-arylbutanoate derivatives, not this compound. This data is presented to illustrate the potential for this class of compounds to inhibit Src kinase.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of related arylbutanoate derivatives.

Materials:

  • 4-n-propoxyacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Dichloromethane

  • Sulfuric acid (dilute solution)

  • Sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Prepare a fresh solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • In a round-bottom flask, dissolve 4-n-propoxyacetophenone in anhydrous ethanol.

  • To the stirred solution from step 2, add a solution of diethyl oxalate in anhydrous ethanol dropwise at room temperature.

  • After the addition is complete, stir the reaction mixture overnight at room temperature.

  • Heat the reaction mixture to 80°C for 30 minutes.

  • Cool the mixture to room temperature and acidify to pH 2 with a dilute sulfuric acid solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

Protocol 2: In Vitro Src Kinase Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of the synthesized compound against Src kinase.

Materials:

  • This compound

  • Recombinant Src kinase

  • Biotinylated peptide substrate (e.g., EGIYDVP)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Streptavidin-coated 96-well plates

  • Phosphotyrosine antibody (e.g., P-Tyr-100) conjugated to a detectable enzyme (e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB for HRP)

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in the kinase buffer.

  • In a 96-well plate, add the recombinant Src kinase and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubate the reaction mixture for 30 minutes at room temperature.

  • Stop the reaction by adding an EDTA solution.

  • Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the phosphotyrosine antibody and incubate for 60 minutes at room temperature.

  • Wash the plate three times with the wash buffer.

  • Add the detection substrate and incubate until a color change is observed.

  • Stop the detection reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation S1 1. Reactants Mixing (4-n-propoxyacetophenone, diethyl oxalate, NaOEt) S2 2. Reaction (Overnight stirring, 80°C for 30 min) S1->S2 S3 3. Work-up (Acidification, Extraction) S2->S3 S4 4. Purification (Recrystallization) S3->S4 E1 1. Kinase Assay Setup (Src kinase, Compound, Peptide substrate, ATP) S4->E1 Test Compound E2 2. Kinase Reaction (30 min incubation) E1->E2 E3 3. Detection (ELISA-based) E2->E3 E4 4. Data Analysis (IC50 determination) E3->E4

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Compound Ethyl 4-oxo-4- (4-n-propoxyphenyl)butyrate Compound->Src Inhibition Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: Hypothetical signaling pathway illustrating the inhibitory effect of the compound on Src kinase.

References

Scaling Up the Synthesis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scaled-up synthesis of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate, a key intermediate in various pharmaceutical and organic syntheses. The protocol is divided into two main stages: the Friedel-Crafts acylation to form the carboxylic acid intermediate, followed by Fischer esterification to yield the final product. This guide includes scalable reaction conditions, purification procedures, and expected yields, along with characterization data.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, to produce the intermediate 4-(4-n-propoxyphenyl)-4-oxobutanoic acid. The subsequent step is the Fischer esterification of this carboxylic acid with ethanol, using a strong acid catalyst such as sulfuric acid, to afford the desired ethyl ester.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification n_propoxybenzene n-Propoxybenzene intermediate 4-(4-n-propoxyphenyl)-4-oxobutanoic acid n_propoxybenzene->intermediate AlCl3 succinic_anhydride Succinic Anhydride succinic_anhydride->intermediate AlCl3 final_product This compound intermediate->final_product H2SO4 (cat.) ethanol Ethanol ethanol->final_product H2SO4 (cat.)

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(4-n-propoxyphenyl)-4-oxobutanoic acid

This procedure details the Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount (g)Amount (mol)
n-Propoxybenzene136.191.0136.21.0
Succinic Anhydride100.071.1110.11.1
Aluminum Chloride (AlCl₃)133.342.2293.32.2
Dichloromethane (DCM)--1 L-
Hydrochloric Acid (HCl), 5M--500 mL-
Ethyl Acetate--As needed-
Brine--As needed-
Anhydrous Sodium Sulfate--As needed-

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser with a gas outlet to a scrubber

  • Heating mantle with a temperature controller

  • Large beaker with ice-water bath

Procedure:

  • Reaction Setup: Assemble the 5 L three-necked flask with the mechanical stirrer, dropping funnel, and reflux condenser. Ensure all glassware is dry.

  • Reagent Charging: To the flask, add n-propoxybenzene (136.2 g, 1.0 mol) and dichloromethane (1 L). Begin stirring the mixture.

  • Catalyst Addition: Cool the mixture to 0-5 °C using an ice-water bath. Carefully and portion-wise, add anhydrous aluminum chloride (293.3 g, 2.2 mol). The addition is exothermic, so maintain the temperature below 10 °C.

  • Substrate Addition: In a separate beaker, dissolve succinic anhydride (110.1 g, 1.1 mol) in warm dichloromethane (200 mL) and add this solution to the dropping funnel. Add the succinic anhydride solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a large beaker containing crushed ice and 5M HCl (500 mL). This step should be performed in a well-ventilated fume hood as HCl gas will be evolved.

  • Work-up: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL). Combine the organic layers, wash with brine (2 x 300 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield 4-(4-n-propoxyphenyl)-4-oxobutanoic acid as a solid.

Expected Yield and Purity:

ParameterValue
Yield80-90%
Purity>95% (by HPLC)
AppearanceWhite to off-white solid
Step 2: Synthesis of this compound

This procedure details the Fischer esterification of the carboxylic acid intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount (g)Amount (mol)
4-(4-n-propoxyphenyl)-4-oxobutanoic acid236.261.0236.31.0
Ethanol (absolute)46.0710460.710.0
Sulfuric Acid (H₂SO₄), concentrated98.08catalytic5 mL-
Saturated Sodium Bicarbonate Solution--As needed-
Ethyl Acetate--As needed-
Brine--As needed-
Anhydrous Sodium Sulfate--As needed-

Equipment:

  • 2 L round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

Procedure:

  • Reaction Setup: To the 2 L round-bottom flask, add 4-(4-n-propoxyphenyl)-4-oxobutanoic acid (236.3 g, 1.0 mol) and absolute ethanol (460.7 g, 10.0 mol).

  • Catalyst Addition: Slowly and with stirring, add concentrated sulfuric acid (5 mL).

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC. The Fischer esterification is an equilibrium reaction; using a large excess of ethanol helps to drive the reaction to completion.[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate (500 mL) and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases. Then, wash with brine (2 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the pure product.

Expected Yield and Purity:

ParameterValue
Yield85-95%
Purity>98% (by GC)
AppearanceColorless to pale yellow oil

Characterization Data for this compound

PropertyValue
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.95 (d, J=8.8 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H), 4.14 (q, J=7.1 Hz, 2H), 3.97 (t, J=6.6 Hz, 2H), 3.26 (t, J=6.6 Hz, 2H), 2.76 (t, J=6.6 Hz, 2H), 1.81 (sext, J=7.4 Hz, 2H), 1.25 (t, J=7.1 Hz, 3H), 1.03 (t, J=7.4 Hz, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ 196.7, 173.2, 163.4, 130.5, 129.8, 114.2, 69.8, 60.6, 33.5, 28.3, 22.5, 14.2, 10.5.
IR (neat, cm⁻¹) 2965, 1735, 1680, 1605, 1255, 1175.

Experimental Workflow Diagram

G Experimental Workflow for the Synthesis of this compound start1 Start: Step 1 Friedel-Crafts Acylation charge_reagents1 Charge n-propoxybenzene and DCM to reactor start1->charge_reagents1 cool1 Cool to 0-5 °C charge_reagents1->cool1 add_alcl3 Add AlCl₃ portion-wise cool1->add_alcl3 add_succinic_anhydride Add succinic anhydride solution dropwise add_alcl3->add_succinic_anhydride react1 React at RT for 12-16h add_succinic_anhydride->react1 quench Quench with ice/HCl react1->quench workup1 Work-up: - Separate layers - Extract with EtOAc - Wash with brine - Dry over Na₂SO₄ quench->workup1 purify1 Purify by recrystallization workup1->purify1 intermediate Intermediate: 4-(4-n-propoxyphenyl)-4-oxobutanoic acid purify1->intermediate start2 Start: Step 2 Fischer Esterification intermediate->start2 charge_reagents2 Charge intermediate, ethanol, and H₂SO₄ start2->charge_reagents2 reflux Reflux for 4-6h charge_reagents2->reflux remove_etoh Remove excess ethanol reflux->remove_etoh workup2 Work-up: - Dissolve in EtOAc - Wash with NaHCO₃ - Wash with brine - Dry over Na₂SO₄ remove_etoh->workup2 purify2 Purify by vacuum distillation or column chromatography workup2->purify2 final_product Final Product: This compound purify2->final_product

References

Application Note: Selective Reduction of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate to Ethyl 4-hydroxy-4-(4-n-propoxyphenyl)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The selective reduction of a ketone in the presence of other reducible functional groups, such as an ester, is a critical transformation in organic synthesis. This application note details a robust and efficient procedure for the chemoselective reduction of the ketone moiety in ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate to yield the corresponding secondary alcohol, ethyl 4-hydroxy-4-(4-n-propoxyphenyl)butyrate. This protocol utilizes sodium borohydride (NaBH₄), a mild and versatile reducing agent, ensuring high selectivity and yield.[1][2][3][4] This method is particularly relevant for researchers and scientists in drug development and medicinal chemistry, where the synthesis of specific alcohol intermediates is often a crucial step.

Reaction Principle

Sodium borohydride is a hydride-based reducing agent that selectively reduces aldehydes and ketones to their corresponding primary and secondary alcohols.[2][4][5] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide intermediate, typically during an aqueous work-up, affords the final alcohol product.[4] Due to the lower reactivity of esters compared to ketones, NaBH₄ is an ideal reagent for this selective transformation under controlled conditions.[1][6]

Experimental Protocol

Materials and Reagents:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water (H₂O)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • UV lamp

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.25 M concentration).[1]

    • Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Reduction Reaction:

    • While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.0-1.5 eq) to the stirred solution in small portions over 15-20 minutes. The molar ratio of NaBH₄ may be adjusted to optimize the reaction. While theoretically one mole of NaBH₄ can reduce four moles of a ketone, a slight excess is often used in practice.[1][2]

    • After the addition is complete, continue stirring the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Work-up Procedure:

    • Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the bubbling ceases and the pH is neutral to slightly acidic. This step neutralizes the excess NaBH₄ and hydrolyzes the borate esters.[7]

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).[8]

    • Combine the organic extracts in a separatory funnel and wash sequentially with deionized water and then with brine.[8]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[8]

  • Purification:

    • The crude ethyl 4-hydroxy-4-(4-n-propoxyphenyl)butyrate can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[1] Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.[1]

  • Characterization:

    • The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Data Presentation

ParameterStarting Material: this compoundProduct: Ethyl 4-hydroxy-4-(4-n-propoxyphenyl)butyrate
Molecular Formula C₁₅H₂₀O₄C₁₅H₂₂O₄
Molecular Weight 264.32 g/mol 266.33 g/mol
Appearance Off-white to pale yellow solid or oilColorless to pale yellow oil or solid
Typical Yield -85-95%
Purity (by HPLC/GC) >98%>98% after purification
¹H NMR (CDCl₃, δ ppm) ~7.9 (d, 2H), ~6.9 (d, 2H), ~4.1 (q, 2H), ~3.9 (t, 2H), ~3.2 (t, 2H), ~2.8 (t, 2H), ~1.8 (m, 2H), ~1.2 (t, 3H), ~1.0 (t, 3H)~7.2 (d, 2H), ~6.8 (d, 2H), ~4.7 (t, 1H), ~4.1 (q, 2H), ~3.9 (t, 2H), ~2.4 (t, 2H), ~2.0 (m, 2H), ~1.8 (m, 2H), ~1.2 (t, 3H), ~1.0 (t, 3H)
IR (cm⁻¹) ~1730 (C=O, ester), ~1680 (C=O, ketone), ~1605, ~1510 (C=C, aromatic)~3400 (br, O-H), ~1730 (C=O, ester), ~1610, ~1510 (C=C, aromatic)

Note: The NMR and IR data are predicted values and may vary slightly based on experimental conditions and the purity of the sample.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start This compound in Methanol reagent Add NaBH4 at 0 °C start->reagent 1. reaction Stirring at 0 °C (1-2 hours) reagent->reaction 2. quench Quench with 1 M HCl reaction->quench 3. Reaction Complete evaporation Remove Methanol (Rotary Evaporation) quench->evaporation extraction Aqueous Work-up & Extraction with EtOAc evaporation->extraction drying Dry (MgSO4) & Concentrate extraction->drying purify Column Chromatography or Recrystallization drying->purify Crude Product product Ethyl 4-hydroxy-4- (4-n-propoxyphenyl)butyrate purify->product characterize Characterization (NMR, IR, MS) product->characterize

Figure 1. Experimental workflow for the reduction of this compound.

Safety Precautions

  • Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.

  • The quenching process with acid can be exothermic and may produce hydrogen gas. Perform this step slowly and with adequate cooling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, which typically proceeds via a Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride, followed by esterification.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture.1. Use fresh, anhydrous Lewis acid from a newly opened container. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
2. Deactivated Aromatic Ring: The n-propoxybenzene starting material may be impure or contain deactivating substituents.2. Ensure the purity of n-propoxybenzene using techniques like distillation.
3. Insufficient Reaction Temperature or Time: The reaction may not have reached completion.3. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. A patent suggests that dichlorobenzenes can be effective solvents for similar reactions to produce high-quality products in high yields[1].4. Consider using o-, m-, p-dichlorobenzene, or a mixture thereof as the solvent[1].
Presence of Significant Impurities 1. Isomer Formation: The n-propoxy group is ortho- and para-directing. Acylation can occur at the ortho-position, leading to the formation of ethyl 4-oxo-4-(2-n-propoxyphenyl)butyrate. A patent for a similar synthesis of 4-(4-methoxyphenyl)-4-oxobutyric acid notes the formation of the meta-isomer as an impurity[1].1. Optimize the reaction temperature. Lower temperatures often favor the formation of the para-isomer. Purification by column chromatography may be necessary to separate the isomers.
2. Ether Cleavage: The strong Lewis acid and elevated temperatures can cleave the n-propoxy ether linkage, leading to the formation of phenolic byproducts.2. Use the minimum effective amount of Lewis acid. Avoid excessively high reaction temperatures. Consider using a milder Lewis acid if possible.
3. Polyacylation: The product, still containing an activating alkoxy group, may undergo a second acylation.3. Use a stoichiometric amount of the limiting reagent (n-propoxybenzene or succinic anhydride). Adding the acylating agent slowly to the reaction mixture can also help minimize this side reaction.
4. Incomplete Esterification: If the synthesis involves a two-step process (acylation followed by esterification), the intermediate carboxylic acid may be present in the final product.4. Ensure the esterification reaction goes to completion by using an excess of ethanol and a suitable acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
Product is a Dark Oil or Tar 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of reagents and products.1. Maintain a controlled and consistent reaction temperature.
2. Presence of Water: Water can react with the Lewis acid and intermediates, leading to side reactions and decomposition.2. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common synthetic route is a Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-oxo-4-(4-n-propoxyphenyl)butanoic acid. This is followed by an esterification step with ethanol to yield the final product.

Q2: What are the most common side products I should expect?

A2: The most likely side products include:

  • Ortho-isomer: Ethyl 4-oxo-4-(2-n-propoxyphenyl)butyrate, due to the ortho-, para-directing nature of the n-propoxy group.

  • Phenolic impurities: Resulting from the cleavage of the n-propoxy ether bond under the harsh reaction conditions.

  • Diacylated products: Arising from a second Friedel-Crafts acylation on the product molecule.

Q3: How can I minimize the formation of the ortho-isomer?

A3: The formation of the para-isomer is generally favored over the ortho-isomer due to steric hindrance. Running the reaction at lower temperatures can often increase the selectivity for the para-product.

Q4: My reaction mixture turned black. What happened and can I salvage the product?

A4: A black or dark-colored reaction mixture often indicates decomposition or polymerization, which can be caused by excessive heat or the presence of moisture. It may be difficult to salvage the product, but you can attempt a workup and purification by column chromatography to see if any desired product can be isolated.

Q5: What is a suitable solvent for this reaction?

A5: While various solvents can be used for Friedel-Crafts acylations, a patent for the synthesis of similar 4-alkoxyphenyl-4-oxobutyric acids suggests that dichlorobenzenes (ortho-, meta-, or para-) can lead to high yields and good product quality[1].

Visualizations

Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_products Products & Side Products n_propoxybenzene n-Propoxybenzene ether_cleavage Ether Cleavage Product (e.g., Phenol derivative) n_propoxybenzene->ether_cleavage AlCl₃ / Heat succinic_anhydride Succinic Anhydride acylium_ion Acylium Ion Intermediate succinic_anhydride->acylium_ion main_product This compound (Desired Product) acylium_ion->main_product + n-Propoxybenzene (para-attack) ortho_isomer Ortho-Isomer acylium_ion->ortho_isomer + n-Propoxybenzene (ortho-attack) polyacylation Polyacylation Product main_product->polyacylation + Acylium Ion

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start check_yield Low or No Yield? start->check_yield check_impurities Significant Impurities? check_yield->check_impurities No anhydrous_conditions Ensure Anhydrous Conditions Use Fresh AlCl₃ check_yield->anhydrous_conditions Yes check_color Dark Tar Formed? check_impurities->check_color No column_chromatography Purify by Column Chromatography check_impurities->column_chromatography Yes control_temp Maintain Strict Temperature Control check_color->control_temp Yes end Successful Synthesis check_color->end No optimize_temp_time Optimize Temperature & Time (Monitor by TLC) anhydrous_conditions->optimize_temp_time check_reagents Verify Reagent Purity optimize_temp_time->check_reagents change_solvent Consider Dichlorobenzene as Solvent check_reagents->change_solvent change_solvent->check_impurities lower_temp Lower Reaction Temperature (for Isomer Control) column_chromatography->lower_temp stoichiometry Control Stoichiometry (Slow Addition) lower_temp->stoichiometry stoichiometry->check_color dry_glassware Ensure Thoroughly Dry Glassware control_temp->dry_glassware dry_glassware->end

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: HPLC Purification of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered during the HPLC purification of a moderately polar compound like this compound?

The most frequent issues include poor peak shape (tailing, fronting, or splitting), inconsistent retention times, high system back-pressure, and the appearance of unexpected "ghost" peaks.[1][2][3][4][5] These problems can stem from the column, the mobile phase, the sample preparation, or the HPLC system itself.[5]

Q2: What is a good starting point for developing an HPLC method for this compound?

For a moderately polar molecule containing an aromatic ring, a reversed-phase (RP) HPLC method is the most common and versatile starting point.[6] A C18 column with a mobile phase of acetonitrile and water is a standard choice.[7][8] The aromatic ring allows for easy detection using a UV detector, likely around 254 nm.[8]

Q3: How can I prevent most of these issues from occurring in the first place?

Proactive measures are key. Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[3][9][10] Filter your sample and mobile phase to prevent particulate matter from clogging the system.[4][10][11] Regular system maintenance, including replacing worn pump seals and cleaning check valves, can prevent many pressure and flow rate issues.[12][13]

In-Depth Troubleshooting Guide

Peak Shape Problems

Q4: My peak is tailing. What are the potential causes and solutions?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.[14][15]

  • Cause: Interaction with active sites (residual silanols) on the silica-based column packing. The ketone group in your compound can interact with these sites.[1][5]

    • Solution: Add a buffer to the mobile phase to maintain a stable pH and mask the silanol interactions.[14] Using a highly pure, end-capped column can also minimize this effect.[5][16]

  • Cause: Column overload.[14]

    • Solution: Reduce the concentration or volume of the injected sample.[1][14] If all peaks are tailing, this is a likely cause.[14]

  • Cause: A void or channel in the column packing.[14][17]

    • Solution: This may require replacing the column. To confirm, you can try reversing and flushing the column (if the manufacturer allows).[14]

Q5: My peak is split or has a shoulder. How do I fix this?

Peak splitting can indicate a problem with the column inlet, the sample solvent, or co-elution of an impurity.[2][11][18]

  • Cause: Partially blocked column frit. This disrupts the flow path of the sample onto the column.[2][11] If all peaks are split, this is a strong possibility.[2][11]

    • Solution: Replace the inlet frit or the entire column. Using an in-line filter or guard column can prevent this.[11]

  • Cause: Sample solvent is incompatible with the mobile phase. If your sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion.[1]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Cause: Co-eluting impurity. If only the main peak is split, it might be two different compounds eluting very close together.[2][11]

    • Solution: Adjust the mobile phase composition or gradient to improve resolution.[2] A smaller injection volume may also help resolve the two peaks.[2]

Ghost Peaks

Q6: I see peaks in my chromatogram that are not from my sample (ghost peaks). Where are they coming from?

Ghost peaks are unexpected peaks that can originate from the mobile phase, system contamination, or carryover from previous injections.[3][9][19][20]

  • Cause: Contaminated mobile phase. Impurities in solvents, especially water, or microbial growth can cause ghost peaks.[3][9]

    • Solution: Use fresh, HPLC-grade solvents and prepare mobile phases daily.[1][3] To identify the source, run a blank gradient without an injection; any peaks that appear are from the system or mobile phase.[3][20]

  • Cause: Carryover from a previous injection.

    • Solution: Flush the system and injector with a strong solvent.[1] Increase the run time or implement a column wash step at the end of your gradient.[1]

  • Cause: Leaks in the pump or injector allowing contaminants into the system.[3]

    • Solution: Inspect the system for any loose fittings and check pump seals for wear.[1]

System and Retention Time Issues

Q7: My system back pressure is too high. What should I do?

High back pressure is usually caused by a blockage in the flow path.[4][21][22][23][24]

  • Cause: Blockage in the column or guard column. This is often due to particulate matter from the sample or mobile phase.[4][22]

    • Solution: Systematically isolate the problem. First, remove the column and run the pump; if the pressure returns to normal, the blockage is in the column.[21] Try back-flushing the column. If this doesn't work, the column may need to be replaced.[4]

  • Cause: Blocked tubing or in-line filter.[23]

    • Solution: Replace the suspected tubing or filter.[4]

Q8: My retention times are drifting or are not reproducible. Why?

Shifting retention times can be caused by changes in the mobile phase, flow rate, or column temperature.[1][25]

  • Cause: Poorly equilibrated column.

    • Solution: Increase the column equilibration time between runs to ensure the stationary phase is fully conditioned to the initial mobile phase conditions.[1]

  • Cause: Changes in mobile phase composition. This can happen due to evaporation of a volatile solvent or improper mixing.

    • Solution: Prepare fresh mobile phase.[1] Keep solvent bottles capped.

  • Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a consistent temperature.[1][18]

Experimental Protocol

This protocol provides a starting point for the reversed-phase HPLC purification of this compound. Optimization will likely be required.

  • Column Selection:

    • Stationary Phase: C18 (end-capped)

    • Particle Size: 5 µm

    • Dimensions: 4.6 mm ID x 250 mm length

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water

    • Solvent B: HPLC-grade Acetonitrile

    • Filter both solvents through a 0.45 µm membrane filter before use.[26]

    • Degas the mobile phase using an in-line degasser or by sonication.[1]

  • Chromatographic Conditions:

    • Mode: Gradient Elution

    • Gradient Program: Start with a 50:50 mixture of Solvents A and B. Linearly increase to 95% Solvent B over 20 minutes. Hold for 5 minutes, then return to initial conditions and re-equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C (using a column oven)

    • Detector: UV at 254 nm

  • Sample Preparation:

    • Dissolve the crude sample in the initial mobile phase (50:50 Water:Acetonitrile).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Injection Volume: 10 µL. Adjust as needed based on sample concentration to avoid column overload.[1]

Data Presentation Tables

Table 1: Effect of Mobile Phase Composition on Retention

% Acetonitrile (Solvent B)Retention TimePeak Shape
50%LongerMay be broader
70%IntermediateLikely optimal
90%ShorterMay result in poor separation from impurities
Isocratic conditionsA higher percentage of the organic solvent (acetonitrile) will decrease retention time in reversed-phase HPLC.

Table 2: Impact of Flow Rate on Purification

Flow Rate (mL/min)Typical Back PressureAnalysis TimePeak Width
0.8LowerLongerNarrower (potentially better resolution)
1.0ModerateStandardBaseline
1.5HigherShorterBroader (may decrease resolution)[27]
General TrendIncreasing the flow rate speeds up the analysis but also increases back pressure and can reduce separation efficiency.[28][29]

Visualization of Troubleshooting Workflows

HPLC_Troubleshooting_Workflow start Identify Chromatographic Problem (e.g., Peak Tailing, Split Peak, High Pressure) check_system Isolate the Source: System, Column, or Method? start->check_system system_issues System Troubleshooting check_system->system_issues System column_issues Column Troubleshooting check_system->column_issues Column method_issues Method Troubleshooting check_system->method_issues Method pump_check Check Pump: Pressure fluctuations? Leaks? system_issues->pump_check injector_check Check Injector: Carryover? Blockage? system_issues->injector_check detector_check Check Detector: Baseline noise? system_issues->detector_check column_void Check for Voids or Blocked Frit column_issues->column_void column_contam Column Contamination? column_issues->column_contam mobile_phase Check Mobile Phase: Freshly prepared? Correct pH? method_issues->mobile_phase sample_prep Check Sample Prep: Solvent compatibility? Filtered? method_issues->sample_prep resolve Problem Resolved pump_check->resolve injector_check->resolve detector_check->resolve column_void->resolve column_contam->resolve mobile_phase->resolve sample_prep->resolve

Caption: A general workflow for systematic HPLC troubleshooting.

Peak_Splitting_Troubleshooting problem Problem: Split or Shouldered Peak cause1 Cause 1: Blocked Column Frit or Column Void problem->cause1 cause2 Cause 2: Sample Solvent Incompatibility problem->cause2 cause3 Cause 3: Co-eluting Impurity problem->cause3 cause4 Cause 4: Column Contamination problem->cause4 solution1 Solution: - Replace frit/column - Use guard column cause1->solution1 solution2 Solution: - Dissolve sample in  mobile phase cause2->solution2 solution3 Solution: - Optimize mobile phase  or gradient cause3->solution3 solution4 Solution: - Flush column with  strong solvent cause4->solution4

Caption: Logic diagram for troubleshooting split HPLC peaks.

References

Technical Support Center: Optimizing Synthesis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride or a derivative, followed by esterification. This method is widely used for preparing aryl keto-acids and their esters.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are n-propoxybenzene and a succinic acid derivative (e.g., succinic anhydride or ethyl succinyl chloride). The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and conducted in an appropriate solvent.

Q3: What are the critical parameters to control during the reaction?

A3: Key parameters to control for a successful synthesis include reaction temperature, the molar ratio of reactants and catalyst, the choice of solvent, and reaction time. Careful control of these variables is crucial for maximizing yield and minimizing side products.

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions in Friedel-Crafts acylation include the formation of regioisomers (ortho-acylation instead of the desired para-acylation), polyacylation (the introduction of more than one acyl group onto the aromatic ring), and cleavage of the ether linkage under harsh conditions.

Q5: How can I monitor the progress of the reaction?

A5: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These methods allow for the visualization of the consumption of starting materials and the formation of the desired product over time.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or insufficient catalyst.1. Use fresh, anhydrous Lewis acid catalyst. Ensure the molar ratio of the catalyst to the limiting reagent is optimized (see table below for starting points).
2. Low reaction temperature.2. Gradually increase the reaction temperature. Monitor for product formation and potential side reactions at higher temperatures.
3. Insufficient reaction time.3. Extend the reaction time and monitor the progress by TLC or GC until the starting material is consumed.
4. Poor quality of starting materials.4. Ensure starting materials are pure and anhydrous. n-Propoxybenzene should be free of phenol impurities.
Formation of Multiple Products (Impurities) 1. Reaction temperature is too high.1. Lower the reaction temperature to improve selectivity. A stepwise increase in temperature can be beneficial.
2. Incorrect molar ratio of reactants.2. Adjust the molar ratio of n-propoxybenzene to the acylating agent. An excess of the aromatic compound can sometimes reduce polyacylation.
3. Isomer formation (ortho-acylation).3. The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., nitrobenzene, carbon disulfide, dichloroethane).
Product is Difficult to Purify 1. Presence of unreacted starting materials.1. Optimize reaction conditions to ensure complete conversion of the limiting reagent.
2. Formation of closely related side products.2. Employ column chromatography for purification. A gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate) is recommended.
3. Oily product that is difficult to crystallize.3. Attempt purification by vacuum distillation if the product is thermally stable. Seeding the oil with a small crystal of the pure product can sometimes induce crystallization.

Experimental Protocols & Data

General Friedel-Crafts Acylation Protocol

A general procedure for the synthesis involves the slow addition of the acylating agent (e.g., ethyl succinyl chloride) to a cooled mixture of n-propoxybenzene and a Lewis acid (e.g., aluminum chloride) in an inert solvent. The reaction is stirred at a controlled temperature until completion. The reaction mixture is then quenched, typically with ice-water, and the product is extracted, washed, dried, and purified.

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended RangeNotes
Molar Ratio (n-propoxybenzene : Acylating Agent : AlCl₃) 1 : 1.1 : 1.2A slight excess of the acylating agent and catalyst is often used.
Temperature (°C) 0 - 25Start at a lower temperature and slowly warm to room temperature.
Reaction Time (hours) 2 - 8Monitor by TLC or GC to determine the optimal time.
Solvent Dichloroethane, Nitrobenzene, Carbon DisulfideThe choice of solvent can significantly impact the reaction.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix n-propoxybenzene and AlCl3 in solvent B Cool mixture to 0°C A->B C Slowly add ethyl succinyl chloride B->C D Stir at controlled temperature C->D E Monitor reaction by TLC/GC D->E F Quench with ice-water E->F Upon Completion G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I troubleshooting_tree Start Low Yield? Catalyst Check Catalyst Activity & Amount Start->Catalyst Yes Impurity Multiple Products? Start->Impurity No Temp Increase Reaction Temperature Catalyst->Temp Time Increase Reaction Time Temp->Time LowerTemp Lower Reaction Temperature Impurity->LowerTemp Yes Purification Purification Issues? Impurity->Purification No Ratio Adjust Reactant Ratios LowerTemp->Ratio Solvent Change Solvent Ratio->Solvent Column Optimize Column Chromatography Purification->Column Yes Distill Consider Vacuum Distillation Column->Distill

Technical Support Center: Purification of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the likely impurities?

A1: The most common synthetic route is the Friedel-Crafts acylation of n-propoxybenzene with either succinic anhydride (followed by esterification) or ethyl succinyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Potential impurities include:

  • Unreacted Starting Materials: n-propoxybenzene and succinic acid/ester derivatives.

  • Polysubstituted Products: Di-acylated n-propoxybenzene species.

  • Isomeric Products: Acylation at the ortho position instead of the para position of n-propoxybenzene.

  • Solvent Residues: From the reaction and workup steps.

  • Hydrolyzed Product: 4-oxo-4-(4-n-propoxyphenyl)butanoic acid, if the ethyl ester is hydrolyzed during workup.

Q2: What are the recommended initial purification techniques for crude this compound?

A2: For initial purification, a combination of aqueous workup followed by either recrystallization or column chromatography is recommended. An acidic wash (e.g., dilute HCl) can help remove any basic impurities, followed by a basic wash (e.g., sodium bicarbonate solution) to remove acidic impurities like unreacted succinic acid or the hydrolyzed product.

Q3: Which analytical techniques are suitable for assessing the purity of the final product?

A3: Purity should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): For rapid qualitative assessment of the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oily Product That Fails to Crystallize
Potential Cause Troubleshooting Step
Presence of Impurities Impurities can significantly inhibit crystallization. Attempt to further purify the oil by column chromatography before re-attempting recrystallization.
Incorrect Recrystallization Solvent The solvent may be too good, preventing precipitation. Try adding a less polar anti-solvent (e.g., hexanes) dropwise to a solution of the oil in a more polar solvent (e.g., ethyl acetate) until turbidity persists, then heat until clear and allow to cool slowly.
Low Purity of Crude Product If the product is very impure, direct crystallization may not be feasible. A preliminary purification by column chromatography is recommended.
Issue 2: Poor Separation During Column Chromatography
Potential Cause Troubleshooting Step
Inappropriate Solvent System (Eluent) The eluent polarity may be too high (all compounds elute quickly) or too low (compounds do not move). Optimize the solvent system using TLC first. Aim for an Rf value of 0.25-0.35 for the desired compound.[1] A common starting point for aromatic ketones/esters is a mixture of hexanes and ethyl acetate.
Column Overloading Too much crude material was loaded onto the column, leading to broad bands and poor separation. Use a sample-to-adsorbent ratio of approximately 1:30 to 1:50 by weight.
Improper Column Packing Air bubbles or cracks in the stationary phase create channels, leading to uneven band elution. Ensure the column is packed uniformly without any trapped air.
Sample Insolubility in Eluent If the crude material is not fully dissolved in the eluent before loading, it can precipitate on the column, causing streaking. Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent before loading.
Issue 3: Co-elution of Impurities with the Product in Column Chromatography
Potential Cause Troubleshooting Step
Similar Polarity of Product and Impurity The chosen eluent system may not be selective enough. Try a different solvent system. For example, substituting dichloromethane for ethyl acetate can alter the selectivity.
Isomeric Impurities Ortho- and para-isomers often have very similar polarities. A very slow gradient elution or a high-resolution stationary phase may be required. Alternatively, preparative HPLC might be necessary for complete separation.

Data Presentation

The following table presents illustrative data on the purification of crude this compound using different methods. Note: This data is representative and may not reflect actual experimental results.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield (%) Notes
Recrystallization (Ethanol/Water) 85%98.5%75Effective for removing less polar impurities.
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate Gradient) 85%99.2%80Good for removing both more and less polar impurities.
Preparative HPLC (C18, Acetonitrile/Water Gradient) 98.5% (from Recrystallization)>99.9%90Used for achieving very high purity, often for analytical standards.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system (eluent) using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent system should give the product an Rf value of approximately 0.25-0.35.[1]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column, gradually increasing the polarity if a gradient elution is used. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualization

Purification_Troubleshooting_Workflow start Crude Product (this compound) analytical_check Initial Purity Check (TLC, HPLC) start->analytical_check decision Purity > 95%? analytical_check->decision recrystallization Attempt Recrystallization decision->recrystallization Yes column_chromatography Perform Column Chromatography decision->column_chromatography No recrystallization_success Crystals Formed? recrystallization->recrystallization_success column_purity_check Analyze Fractions (TLC) column_chromatography->column_purity_check oily_product Troubleshoot: Oily Product recrystallization_success->oily_product No final_purity_check1 Final Purity Check recrystallization_success->final_purity_check1 Yes oily_product->column_chromatography end_product Pure Product final_purity_check1->end_product separation_issue Poor Separation? column_purity_check->separation_issue troubleshoot_column Troubleshoot: Poor Separation separation_issue->troubleshoot_column Yes combine_fractions Combine Pure Fractions & Evaporate separation_issue->combine_fractions No troubleshoot_column->column_chromatography final_purity_check2 Final Purity Check combine_fractions->final_purity_check2 final_purity_check2->end_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Aryl Ketoesters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of aryl ketoesters. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aryl ketoesters?

A1: The primary synthetic routes to aryl ketoesters include Friedel-Crafts acylation of arenes with oxalyl chloride or its derivatives, oxidation of aryl acetic esters, and methods involving the use of diazo compounds.[1][2][3] Each method has its own advantages and is suited for different substrates and scales of reaction.

Q2: I am experiencing low yields in my Friedel-Crafts acylation. What are the common causes?

A2: Low yields in Friedel-Crafts acylation for aryl ketoester synthesis can stem from several factors:

  • Deactivated Aromatic Rings: The reaction works best with electron-rich aromatic compounds.[4] Strongly deactivated rings (e.g., nitrobenzene) will not react.[5][6]

  • Catalyst Inactivation: The Lewis acid catalyst (e.g., AlCl₃) can be complexed by certain functional groups on the aromatic substrate, such as amines, rendering it inactive.[6]

  • Substrate/Product Instability: The starting material or the resulting aryl ketoester may be sensitive to the strongly acidic reaction conditions.

  • Carbocation Rearrangement: While less common in acylation compared to alkylation, rearrangements of the acylium ion can occur, leading to undesired products.[4][7]

  • Inadequate Reaction Conditions: Incorrect stoichiometry of reagents, temperature, or reaction time can all lead to incomplete conversion.

Q3: What are common side reactions to be aware of during aryl ketoester synthesis?

A3: A significant side reaction, particularly when using phenolic esters or under certain Friedel-Crafts conditions, is the Fries rearrangement . This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding hydroxy aryl ketones as byproducts.[8][9][10][11] The regioselectivity (ortho- or para-substitution) of the Fries rearrangement is influenced by reaction temperature and the solvent used.[8][9] Another potential side reaction in Friedel-Crafts acylation is polyacylation , although it is less common than polyalkylation because the introduction of an acyl group deactivates the aromatic ring to further substitution.[4][12]

Q4: How can I purify my crude aryl ketoester product effectively?

A4: Flash column chromatography is a widely used and effective method for purifying aryl ketoesters.[13][14] The choice of solvent system is crucial for good separation. Common solvent systems include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol for more polar compounds.[13][15] It is recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of around 0.3 for the desired product.[13] For specific impurities, such as residual alcohols from the synthesis, a chemical quench followed by distillation may be necessary.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of aryl ketoesters.

Problem 1: Low or No Yield in Friedel-Crafts Acylation
Symptom Possible Cause Troubleshooting Steps
No reaction observed. Deactivated aromatic substrate.Use an alternative synthetic method if your substrate has strong electron-withdrawing groups.
Inactive catalyst.Ensure the Lewis acid catalyst is fresh and handled under anhydrous conditions. Consider using a stronger Lewis acid if applicable.
Low yield with starting material remaining. Insufficient catalyst or acylating agent.Increase the stoichiometry of the Lewis acid and/or the acylating agent.
Reaction time is too short.Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation.
Low yield with multiple unidentified spots on TLC. Side reactions are occurring.Lower the reaction temperature. Consider a different Lewis acid catalyst that may be more selective. Ensure a proper work-up procedure to quench the reaction effectively.[16]
Problem 2: Presence of Impurities After Synthesis
Symptom Possible Impurity Troubleshooting & Purification
TLC shows a spot with a similar Rf to the product. Isomeric products (e.g., from Fries rearrangement).Optimize reaction conditions (lower temperature often favors the para product in Fries rearrangement).[9] Use flash column chromatography with a carefully selected solvent system for separation.
Product is an oil instead of expected solid. Residual solvent or starting materials.Ensure complete removal of solvent under reduced pressure. Purify via flash column chromatography.
NMR spectrum shows unexpected peaks. Phenolic byproducts (from Fries rearrangement or hydrolysis).Wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) during workup to remove acidic phenolic impurities.[17]
Alcohol impurities.Treat the crude product with a reagent that selectively reacts with alcohols, followed by distillation or chromatography.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of aryl ketoesters.

Protocol 1: Friedel-Crafts Acylation of Anisole with Acetyl Chloride

This protocol describes the synthesis of an aryl ketone, a close analog to an aryl ketoester, and the principles are directly applicable.

Materials:

  • Anisole

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure: [17]

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a stir bar, a condenser with a gas trap, and an addition funnel. All glassware must be thoroughly dried to prevent reaction with the water-sensitive reagents.[17]

  • Reagent Addition: In a fume hood, carefully add aluminum chloride (1.05 equivalents) to the flask, followed by dichloromethane. Cool the suspension in an ice-water bath.

  • Dissolve acetyl chloride (1 equivalent) in dichloromethane and add it to the addition funnel. Add this solution dropwise to the cooled AlCl₃ suspension over approximately 15 minutes.

  • Dissolve anisole (0.75 equivalents relative to acetyl chloride) in dichloromethane and add this to the same addition funnel. Add the anisole solution dropwise to the reaction mixture over about 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex. Stir thoroughly.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by flash column chromatography.[17]

Protocol 2: One-Pot Synthesis of Aryl α-Ketoesters from Arylacetates via Diazotization and Oxidation

Materials: [1]

  • Arylacetate (e.g., Methyl phenylacetate)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • p-Acetamidobenzenesulfonyl azide

  • Anhydrous acetonitrile (MeCN)

  • Oxone®

  • Sodium bicarbonate (NaHCO₃)

  • Benzene

  • Acetone

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [1]

  • Diazotization: Dissolve the arylacetate (1 equivalent) in anhydrous MeCN. Add DBU (0.72 equivalents) and stir at room temperature under a nitrogen atmosphere for 15 minutes.

  • Cool the solution to 0 °C and add p-acetamidobenzenesulfonyl azide (1.2 equivalents). Allow the solution to stir at room temperature for 12 hours or until the diazotization is complete as monitored by TLC.

  • Oxidation: In a separate flask, prepare a mixture of Oxone®, NaHCO₃, benzene, water, and acetone. Cool this mixture to 0 °C.

  • Add the oxidation mixture to the reaction mixture from the diazotization step at 0 °C.

  • Stir the reaction vigorously for about 25 minutes, monitoring the completion of the oxidation by the disappearance of the yellow color and by TLC.

  • Work-up: Add water and extract the mixture with diethyl ether.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the pure aryl α-ketoester.[1]

Data Presentation

Table 1: Comparison of Yields for Different Aryl Ketoester Synthesis Methods

Starting MaterialProductMethodCatalyst/ReagentYield (%)Reference
PhenylacetateMethyl phenylglyoxylateDiazotization/OxidationDBU, p-TsN₃, Oxone®83[1]
1-NaphthylacetateMethyl 1-naphthylglyoxylateDiazotization/OxidationDBU, p-TsN₃, Oxone®84[1]
o-ChlorophenylacetateMethyl o-chlorophenylglyoxylateDiazotization/OxidationDBU, p-TsN₃, Oxone®85[1]
Anisolep-MethoxyacetophenoneFriedel-Crafts AcylationAlCl₃, Acetyl Chloride~90 (typical)[17]
Phenyl benzoate4-HydroxybenzophenoneFries RearrangementAlCl₃, NitromethaneModerate to Good[10][18]
AcetophenonePhenylglyoxylic acidSeO₂ OxidationSelenium Dioxide71-80[19]

Visualizations

Troubleshooting Workflow for Low Yield in Aryl Ketoester Synthesis

Low_Yield_Troubleshooting start Low Yield Observed check_sm Check for Unreacted Starting Material (TLC/NMR) start->check_sm sm_present Starting Material Present check_sm->sm_present no_sm No Starting Material check_sm->no_sm  No increase_time_temp Increase Reaction Time or Temperature sm_present->increase_time_temp Yes check_reagents Check Reagent Stoichiometry and Purity sm_present->check_reagents Yes side_products Analyze for Side Products (TLC, NMR, MS) no_sm->side_products end Improved Yield increase_time_temp->end check_reagents->end optimize_conditions Optimize Conditions: - Lower Temperature - Change Catalyst - Modify Work-up side_products->optimize_conditions Side Products Identified purification_issue Consider Purification Loss side_products->purification_issue No Obvious Side Products optimize_conditions->end optimize_purification Optimize Purification: - Different Column Packing - Alternative Solvent System purification_issue->optimize_purification optimize_purification->end

Caption: A flowchart for troubleshooting low yields in aryl ketoester synthesis.

Reaction Pathway: Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_0 Generation of Acylium Ion cluster_1 Electrophilic Aromatic Substitution acyl_halide Acyl Halide (R-CO-Cl) complex Acyl Halide-Lewis Acid Complex acyl_halide->complex + AlCl₃ lewis_acid Lewis Acid (AlCl₃) lewis_acid->complex acylium_ion Acylium Ion (R-CO⁺) + AlCl₄⁻ complex->acylium_ion sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex + Arene arene Arene arene->sigma_complex product Aryl Ketone (Product) sigma_complex->product - H⁺

Caption: The reaction mechanism of Friedel-Crafts acylation.

Logical Relationship: Fries Rearrangement Side Reaction

Fries_Rearrangement start Phenolic Ester Starting Material reaction_conditions Reaction Conditions: - Lewis Acid (e.g., AlCl₃) - Heat start->reaction_conditions desired_product Desired Aryl Ketoester (O-Acylation Product) reaction_conditions->desired_product Intended Pathway fries_rearrangement Fries Rearrangement (Side Reaction) reaction_conditions->fries_rearrangement Unintended Pathway ortho_product ortho-Hydroxy Aryl Ketone fries_rearrangement->ortho_product High Temp para_product para-Hydroxy Aryl Ketone fries_rearrangement->para_product Low Temp

Caption: The Fries rearrangement as a potential side reaction.

References

stability issues of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its chemical structure, which contains a β-keto ester and an aromatic ketone functional group, the primary stability concerns are:

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (4-oxo-4-(4-n-propoxyphenyl)butanoic acid) and ethanol.

  • Decarboxylation: The resulting β-keto acid from hydrolysis is prone to decarboxylation, especially upon heating, which would lead to the formation of 1-(4-n-propoxyphenyl)propan-1-one and carbon dioxide.[1][2][3]

  • Photodegradation: Aromatic ketones can be susceptible to degradation upon exposure to light, particularly UV radiation.[4][5]

Q2: What factors can influence the stability of my compound in solution?

A2: The stability of this compound in solution can be significantly affected by:

  • pH: The rate of hydrolysis is pH-dependent, typically being accelerated in both strongly acidic and strongly basic solutions.

  • Temperature: Higher temperatures can increase the rates of both hydrolysis and decarboxylation.[3][6]

  • Solvent: The choice of solvent can influence stability. Protic solvents, especially water, can participate in hydrolysis. It is crucial to use anhydrous solvents if hydrolysis is a concern.[7]

  • Light Exposure: Exposure to light, particularly in the UV spectrum, may lead to photochemical degradation due to the aromatic ketone moiety.[4][5]

  • Presence of Catalysts: The presence of acids, bases, or certain metal ions can catalyze degradation reactions.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following precautions:

  • pH Control: Maintain the pH of your solution in the neutral range (pH 6-8) if possible.

  • Temperature Control: Store stock solutions and conduct experiments at low temperatures (e.g., 2-8 °C or frozen) to slow down potential degradation reactions.

  • Solvent Selection: Use high-purity, anhydrous solvents whenever your experimental protocol allows.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh on the day of use to avoid degradation over time.

Troubleshooting Guides

Observed Issue Potential Cause Recommended Action
Loss of compound purity over time in stock solution. Hydrolysis of the ethyl ester.Store the stock solution in a high-purity anhydrous aprotic solvent at low temperature (-20°C or -80°C). Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
Appearance of an unexpected peak corresponding to a lower molecular weight species in my analytical chromatogram. Decarboxylation of the hydrolyzed product.Ensure the pH of your mobile phase and sample diluent is controlled and avoid high temperatures during sample preparation and analysis.
Inconsistent results in bioassays performed on different days. Degradation of the compound in the assay buffer.Perform a stability study of the compound in the assay buffer under the experimental conditions (e.g., temperature, incubation time). Consider preparing fresh dilutions from a stable stock solution for each experiment.
A gradual color change or precipitation in the solution upon storage. Photodegradation or other complex degradation pathways.Store the solution protected from light. If precipitation occurs, it may be a degradation product. The solution should be discarded and a fresh one prepared.

Quantitative Data (Illustrative Examples)

The following tables provide hypothetical stability data for this compound to illustrate how stability might be affected by different conditions. This is not experimental data.

Table 1: Illustrative pH-Dependent Hydrolysis Rate

pHTemperature (°C)Half-life (t½) (hours)
2.02548
5.025500
7.025>1000
9.02572
12.02512

Table 2: Illustrative Temperature-Dependent Degradation

Temperature (°C)SolventStorage Duration% Degradation
4Acetonitrile30 days< 1%
25Acetonitrile30 days~ 5%
40Acetonitrile30 days~ 15%
4Aqueous Buffer (pH 7.4)7 days~ 2%
25Aqueous Buffer (pH 7.4)7 days~ 10%

Experimental Protocols

Protocol: General Stability Assessment in Solution

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent or buffer.

1. Materials:

  • This compound

  • High-purity solvent or buffer of interest

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system with a suitable column and validated analytical method

  • Temperature-controlled incubator or water bath

  • pH meter

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent/buffer to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into several vials for each storage condition to be tested (e.g., different temperatures, light exposure).

  • Time Zero (T0) Analysis: Immediately after preparation, analyze an aliquot of the solution using a validated HPLC or LC-MS method to determine the initial concentration and purity.

  • Storage: Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C; protected from light or exposed to light).

  • Time Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 7 days, 30 days), retrieve a vial from each storage condition and analyze the sample using the same analytical method.

  • Data Analysis: Compare the concentration and purity of the compound at each time point to the T0 results. Calculate the percentage of degradation.

Visualizations

degradation_pathway This compound This compound 4-Oxo-4-(4-n-propoxyphenyl)butanoic Acid 4-Oxo-4-(4-n-propoxyphenyl)butanoic Acid This compound->4-Oxo-4-(4-n-propoxyphenyl)butanoic Acid Hydrolysis (+H2O, H+ or OH-) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light (UV) 1-(4-n-propoxyphenyl)ethanone 1-(4-n-propoxyphenyl)ethanone 4-Oxo-4-(4-n-propoxyphenyl)butanoic Acid->1-(4-n-propoxyphenyl)ethanone Decarboxylation (Heat, -CO2)

Caption: Inferred degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions Prepare Stock Solution Prepare Stock Solution Aliquot Samples Aliquot Samples Prepare Stock Solution->Aliquot Samples T0 Analysis (HPLC/LC-MS) T0 Analysis (HPLC/LC-MS) Aliquot Samples->T0 Analysis (HPLC/LC-MS) Condition 1 (e.g., 4°C) Condition 1 (e.g., 4°C) Aliquot Samples->Condition 1 (e.g., 4°C) Condition 2 (e.g., 25°C) Condition 2 (e.g., 25°C) Aliquot Samples->Condition 2 (e.g., 25°C) Condition 3 (e.g., 40°C) Condition 3 (e.g., 40°C) Aliquot Samples->Condition 3 (e.g., 40°C) Time Point Analysis Time Point Analysis Data Comparison & Reporting Data Comparison & Reporting Time Point Analysis->Data Comparison & Reporting Condition 1 (e.g., 4°C)->Time Point Analysis Condition 2 (e.g., 25°C)->Time Point Analysis Condition 3 (e.g., 40°C)->Time Point Analysis

Caption: General experimental workflow for a solution stability study.

References

Technical Support Center: Achieving >99% Purity of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate to greater than 99%. The information is presented in a question-and-answer format to directly address potential issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying this compound to >99% purity?

A1: The most effective methods for achieving high purity of this compound are recrystallization and flash column chromatography. The choice between these methods will depend on the nature and quantity of the impurities present in the crude product. For crystalline solids with thermally stable impurities, recrystallization is often the most efficient method. For complex mixtures or oily products, flash column chromatography is generally preferred.

Q2: What are the likely impurities in a sample of this compound synthesized via Friedel-Crafts acylation?

A2: The synthesis of this compound, commonly prepared via Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride or its derivative, can lead to several impurities. These may include:

  • Unreacted starting materials: n-propoxybenzene and the succinic acid derivative.

  • Positional isomers: Ortho- and meta-acylated products, in addition to the desired para-substituted product.

  • Polysubstituted products: Di- or tri-acylated n-propoxybenzene.

  • Byproducts from side reactions: Such as the hydrolysis of the ester group.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended methods for accurately assessing the purity of your compound.

  • HPLC: A reverse-phase HPLC method, similar to that used for ethyl 4-oxo-4-phenylbutyrate, can be developed. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for better peak shape) is a good starting point.[1] Purity is determined by the area percentage of the main peak.

  • NMR: ¹H NMR spectroscopy can be used to detect and quantify impurities by integrating the signals of the main compound and comparing them to the integrals of impurity signals.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not suitable.Select a more polar solvent or a solvent mixture. For this compound, ethanol, isopropanol, or mixtures of ethanol and water are good starting points.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent is higher than the melting point of the compound.Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal can also help induce crystallization.
No crystals form upon cooling. The solution is not saturated enough.Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Low recovery of the purified product. Too much solvent was used. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent required to dissolve the compound. Cool the solution in an ice bath to minimize solubility.
Purity is not significantly improved. The chosen solvent does not effectively differentiate between the compound and the impurities. Impurities are co-crystallizing.Try a different solvent or a solvent pair. A second recrystallization may be necessary.
Flash Column Chromatography
Problem Possible Cause Solution
Poor separation of the compound from impurities. Incorrect mobile phase polarity.Optimize the solvent system using thin-layer chromatography (TLC) first. For this compound, a mixture of hexanes and ethyl acetate is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
The compound does not elute from the column. The mobile phase is not polar enough. The compound may be adsorbing irreversibly to the silica gel.Gradually increase the polarity of the mobile phase (gradient elution). If the compound is acidic, adding a small amount of acetic acid to the mobile phase may help. If it is basic, adding a small amount of triethylamine can be effective.
The compound elutes too quickly (with the solvent front). The mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent mixture.
Tailing of the main peak. The column is overloaded. The compound is interacting too strongly with the silica gel.Use a larger column or load less sample. Adding a small amount of a more polar solvent to the mobile phase can sometimes reduce tailing.
Cracking of the silica gel bed. Improper packing of the column. The heat of adsorption of the solvent.Pack the column carefully to ensure a homogenous bed. Pre-wetting the silica gel with the mobile phase before packing can help dissipate heat.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material in various mixtures of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column bed.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization >99%60-80%Simple, cost-effective, good for large scales.Not suitable for all compounds (oils), may have lower yield.
Flash Column Chromatography >99%70-90%High resolution, applicable to a wide range of compounds.More time-consuming, requires more solvent, can be challenging to scale up.

Table 2: HPLC Purity Analysis Conditions (Example)

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Visualizations

Purification_Workflow Crude Crude Product (Purity <95%) Assess_Purity1 Assess Purity (TLC, HPLC, NMR) Crude->Assess_Purity1 Recrystallization Recrystallization Assess_Purity1->Recrystallization Crystalline Solid Column_Chromatography Flash Column Chromatography Assess_Purity1->Column_Chromatography Oily or Complex Mixture Assess_Purity2 Assess Purity (>99%?) Recrystallization->Assess_Purity2 Column_Chromatography->Assess_Purity2 Pure_Product Pure Product (>99%) Assess_Purity2->Pure_Product Yes Further_Purification Further Purification Required Assess_Purity2->Further_Purification No

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue Issue1 Problem: No Crystals Form Possible Causes: Solution not saturated Action: Evaporate solvent, Scratch flask Start->Issue1 Issue2 Problem: Oiling Out Possible Causes: Solution too concentrated, Cooling too fast Action: Add more solvent, Cool slowly, Seed Start->Issue2 Issue3 Problem: Low Purity Possible Causes: Incorrect solvent, Co-crystallization Action: Change solvent, Re-recrystallize Start->Issue3

Caption: Troubleshooting common issues in recrystallization.

Troubleshooting_Column_Chromatography Start Column Chromatography Issue Issue1 Problem: Poor Separation Possible Causes: Incorrect mobile phase Action: Optimize solvent system via TLC Start->Issue1 Issue2 Problem: Compound Stuck on Column Possible Causes: Mobile phase not polar enough Action: Increase solvent polarity (gradient) Start->Issue2 Issue3 Problem: Peak Tailing Possible Causes: Column overload Action: Reduce sample load Start->Issue3

Caption: Troubleshooting common issues in flash column chromatography.

References

Technical Support Center: Troubleshooting Poor NMR Resolution for Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on resolving common issues leading to poor spectral resolution in the NMR analysis of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 1H NMR spectrum of this compound shows broad, poorly defined peaks. What are the likely causes?

Poor resolution in your NMR spectrum can stem from several factors, broadly categorized as issues with sample preparation, data acquisition parameters, or the instrument itself. Common culprits include:

  • Sample Preparation:

    • High Concentration: Overly concentrated samples can lead to increased viscosity and molecular aggregation, causing peak broadening.[1]

    • Incomplete Dissolution/Precipitation: If the compound is not fully dissolved or precipitates out of solution, it will result in a non-homogeneous sample and broad lines.[1]

    • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic materials (e.g., dissolved oxygen, metal ions) can significantly broaden NMR signals.

    • Inappropriate Solvent Choice: The viscosity and magnetic susceptibility of the solvent can impact resolution.

  • Data Acquisition & Processing:

    • Insufficient Acquisition Time: A short acquisition time limits the digital resolution of the spectrum.[2][3]

    • Inadequate Number of Scans: While not directly a resolution issue, a low signal-to-noise ratio can make it difficult to distinguish real peaks from noise, giving the appearance of poor resolution.

    • Improper Apodization: The application of line broadening during Fourier transformation can artificially decrease resolution.

  • Instrumental Factors:

    • Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of broad and distorted peaks.[1]

Q2: What are the expected 1H NMR chemical shifts for this compound?

Based on predictive models, the approximate 1H NMR chemical shifts for this compound in CDCl3 are as follows. Understanding these expected shifts can help identify peak overlap and other resolution-related problems.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Ar-H (ortho to C=O)~7.9Doublet2H
Ar-H (ortho to O-Pr)~6.9Doublet2H
-O-CH2-CH2-CH3~4.1Quartet2H
-C(=O)-CH2-CH2-~3.2Triplet2H
-CH2-CH2-COOEt~2.8Triplet2H
-O-CH2-CH2-CH3~4.0Triplet2H
-O-CH2-CH2-CH3~1.8Sextet2H
-O-CH2-CH2-CH3~1.0Triplet3H
-O-CH2-CH3~1.2Triplet3H

Q3: How can I improve the resolution of my spectrum through sample preparation?

  • Optimize Concentration: Aim for a concentration of 5-10 mg of your compound in 0.5-0.7 mL of deuterated solvent. If you suspect aggregation, try diluting the sample.

  • Ensure Complete Dissolution: Gently warm the sample and sonicate to ensure your compound is fully dissolved. Visually inspect for any particulate matter.

  • Use High-Quality Solvents: Employ freshly opened or properly stored deuterated solvents to minimize water and other impurities.

  • Degas the Sample: To remove dissolved paramagnetic oxygen, bubble an inert gas like nitrogen or argon through the sample for several minutes before sealing the NMR tube.

Q4: Which acquisition parameters should I adjust to enhance resolution?

Optimizing data acquisition parameters is critical for achieving high resolution.

  • Increase Acquisition Time (AQ): A longer acquisition time directly improves digital resolution.[2][3] Aim for an AQ of at least 2-4 seconds for a standard 1H NMR spectrum.

  • Increase the Number of Data Points (NP): For a given spectral width, increasing the number of data points will increase the acquisition time and thus the digital resolution.[3]

  • Adjust Spectral Width (SW): Ensure the spectral width is just large enough to encompass all the peaks in your spectrum. A narrower spectral width for the same number of data points will result in better digital resolution.[2][3]

  • Optimize the Relaxation Delay (D1): A longer relaxation delay (typically 1-5 times the longest T1) allows for complete relaxation of the nuclei between scans, which can lead to sharper lines.

Experimental Protocol for High-Resolution NMR

This protocol outlines the key steps for acquiring a high-resolution 1H NMR spectrum of this compound.

  • Sample Preparation: a. Weigh approximately 5 mg of the compound into a clean, dry vial. b. Add 0.6 mL of high-purity deuterated chloroform (CDCl3). c. Gently vortex and sonicate the sample until the solid is completely dissolved. d. Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate impurities. e. For optimal resolution, degas the sample by bubbling dry nitrogen gas through the solution for 2-5 minutes. f. Cap the NMR tube securely.

  • Instrument Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl3. c. Perform automatic or manual shimming to optimize the magnetic field homogeneity. This is a critical step for achieving high resolution.

  • Data Acquisition: a. Set the following initial acquisition parameters:

    • Spectral Width (SW): 12-15 ppm
    • Number of Points (NP): 32K or 64K
    • Acquisition Time (AQ): At least 3 seconds
    • Relaxation Delay (D1): 2 seconds
    • Number of Scans (NS): 8-16 (can be increased for dilute samples) b. Acquire the spectrum.

  • Data Processing: a. Apply a gentle apodization function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution. b. Perform Fourier transformation. c. Phase correct the spectrum. d. Calibrate the chemical shift scale to the residual solvent peak of CDCl3 (7.26 ppm). e. Integrate the peaks and analyze the multiplicities.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor NMR resolution.

TroubleshootingWorkflow NMR Resolution Troubleshooting Workflow cluster_sample Sample Preparation Checks cluster_acquisition Acquisition Parameter Checks cluster_instrument Instrument Performance Checks start Poor NMR Resolution Observed check_sample Step 1: Evaluate Sample Preparation start->check_sample concentration Is concentration optimal? (5-10 mg/0.6 mL) check_sample->concentration If broad peaks check_acquisition Step 2: Review Acquisition Parameters aq_time Is acquisition time sufficient? (> 2s) check_acquisition->aq_time If lineshape is poor check_instrument Step 3: Assess Instrument Performance shimming Is the shimming optimized? check_instrument->shimming If resolution is still poor solution_found High Resolution Spectrum Achieved dissolution Is the sample fully dissolved? concentration->dissolution impurities Are paramagnetic impurities present? dissolution->impurities impurities->check_acquisition If sample is good sw Is the spectral width appropriate? aq_time->sw d1 Is the relaxation delay adequate? sw->d1 d1->check_instrument If parameters are optimal lock Is the lock stable? shimming->lock lock->solution_found After re-shimming

References

avoiding decomposition of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in avoiding the decomposition of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate during experimental workup.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of this compound, which is likely synthesized via a Friedel-Crafts acylation reaction. The primary modes of decomposition for this β-keto ester are hydrolysis of the ethyl ester and subsequent decarboxylation, particularly under harsh acidic or basic conditions and elevated temperatures.

Q1: My final product yield is low, and I suspect decomposition during the aqueous workup after my Friedel-Crafts acylation. What is the likely cause?

A1: The most probable cause is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by decarboxylation. This is often initiated by harsh acidic or basic conditions used to quench the reaction and remove the Lewis acid catalyst (e.g., AlCl₃). β-keto acids are particularly susceptible to losing CO₂ upon heating.[1][2]

To mitigate this, it is crucial to maintain mild conditions throughout the workup. After quenching the reaction, the organic layer should be washed with a weak base, such as saturated sodium bicarbonate solution, to neutralize any remaining acid.[3][4] It is also important to avoid excessive heat during solvent removal.

Q2: What are the recommended quenching and washing procedures to minimize decomposition?

A2: A mild workup protocol is essential. After the reaction is complete, the mixture should be cooled to 0-5 °C and slowly quenched by adding it to a mixture of crushed ice and dilute HCl. This will hydrolyze the aluminum chloride complex of the product ketone.[5] Following the quench, a series of washes should be performed in a separatory funnel:

  • Water Wash: To remove the bulk of water-soluble impurities.

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution Wash: To neutralize any remaining acid. This should be done carefully to vent any evolved CO₂ gas.[3][4]

  • Brine (Saturated NaCl Solution) Wash: To remove excess water from the organic layer before drying.

Q3: I observe an emulsion during the extraction process. How can I resolve this?

A3: Emulsions can form during the aqueous wash steps of a Friedel-Crafts acylation workup.[6] To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution).

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Filter the mixture through a pad of Celite.

Q4: What is the optimal pH range to maintain during the workup?

Q5: Are there alternative purification methods to distillation that could be gentler on the compound?

A5: Yes, if you suspect thermal decomposition during distillation, several milder purification techniques can be employed:

  • Flash Column Chromatography: Using a silica gel column with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) is a common and effective method for purifying keto esters.[8]

  • Recrystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent can be a very effective and gentle purification method.[3][9][10] This technique can also, in some cases, enhance the enantiomeric purity of the product.[4][11]

Quantitative Data Summary

The following table summarizes key parameters to consider for minimizing decomposition during the workup of this compound.

ParameterRecommended ConditionRationale
Quenching Temperature 0 - 5 °CMinimizes side reactions and decomposition upon quenching the exothermic reaction.
Washing Solutions 1. Water2. Saturated NaHCO₃3. BrineNeutralizes acid and removes impurities under mild conditions to prevent ester hydrolysis.[3][4]
pH during Washing Near neutral (6-8) after initial quenchAvoids acid- or base-catalyzed hydrolysis and subsequent decarboxylation.[7]
Solvent Removal Rotary evaporation at < 40 °CPrevents thermal decomposition of the β-keto ester.

Experimental Protocols

Detailed Methodology for a Mild Workup Procedure:

  • Reaction Quenching:

    • Prepare a beaker containing crushed ice and a sufficient amount of cold 1M HCl.

    • Once the Friedel-Crafts acylation is complete, cool the reaction vessel in an ice bath.

    • Slowly and with stirring, pour the reaction mixture into the ice/HCl slurry. This will hydrolyze the aluminum chloride-ketone complex.[5]

  • Extraction and Washing:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1 portion of deionized water.

      • 2 portions of saturated sodium bicarbonate (NaHCO₃) solution. Caution: Vent the separatory funnel frequently to release pressure from CO₂ evolution.[3]

      • 1 portion of brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 40 °C.

  • Purification:

    • If further purification is needed, perform flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Alternatively, if the product is a solid, attempt recrystallization from a suitable solvent.[10]

Visualizations

Troubleshooting Workflow for Workup Decomposition

Decomposition_Troubleshooting Troubleshooting Workflow start Low Yield or Suspected Decomposition check_workup Review Workup Conditions start->check_workup harsh_conditions Harsh Acid/Base or High Temperature? check_workup->harsh_conditions implement_mild Implement Mild Workup: - Quench at 0-5°C - Use NaHCO3 wash - Avoid high heat harsh_conditions->implement_mild Yes purification_issue Decomposition during Purification? harsh_conditions->purification_issue No reassess Re-evaluate Yield implement_mild->reassess success Problem Resolved reassess->success Yield Improved no_change Still Low Yield reassess->no_change No Improvement distillation Using Distillation? purification_issue->distillation Yes purification_issue->no_change No alt_purification Use Milder Purification: - Flash Chromatography - Recrystallization distillation->alt_purification Yes distillation->no_change No alt_purification->reassess

Caption: A decision tree for troubleshooting decomposition during workup.

References

Validation & Comparative

Comparative Analysis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate and Its Analogs: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide aims to provide a framework for such a comparative analysis, outlining the common experimental methodologies and potential biological targets for this class of compounds, based on research into structurally related molecules. However, without specific experimental data, a direct, quantitative comparison remains speculative.

Potential Areas of Biological Investigation

Based on the broader class of substituted phenyl butyrate and butanoate derivatives, the primary areas for investigating the biological activity of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate and its analogs would likely include:

  • Anticancer Activity: Many butyrate derivatives have been investigated for their potential as histone deacetylase (HDAC) inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.

  • Anti-inflammatory Effects: Compounds with similar structural motifs have been explored for their ability to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by affecting cytokine signaling.

  • Enzyme Inhibition: The keto-ester functionality present in the molecule suggests potential for interaction with various enzymes, and analogs could be screened against a panel of relevant targets (e.g., kinases, proteases).

Hypothetical Comparative Data Presentation

To facilitate future research and data presentation in this area, the following tables provide a template for summarizing key quantitative data from hypothetical comparative studies.

Table 1: Comparison of In Vitro Anticancer Activity (IC50 Values in µM)

Compound/AnalogCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., HCT116)
This compoundData not availableData not availableData not available
Analog 1 (e.g., Ethyl 4-oxo-4-(4-ethoxyphenyl)butyrate)Data not availableData not availableData not available
Analog 2 (e.g., Ethyl 4-oxo-4-(4-butoxyphenyl)butyrate)Data not availableData not availableData not available
Positive Control (e.g., Doxorubicin)Reference valueReference valueReference value

Table 2: Comparison of In Vitro Anti-inflammatory Activity

Compound/AnalogCOX-2 Inhibition (IC50, µM)NO Production Inhibition in Macrophages (IC50, µM)
This compoundData not availableData not available
Analog 1 (e.g., Ethyl 4-oxo-4-(4-methoxyphenyl)butyrate)Data not availableData not available
Analog 2 (e.g., Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate)Data not availableData not available
Positive Control (e.g., Celecoxib)Reference valueReference value

Standard Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a comparative biological evaluation of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages
  • Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.

Visualizing Experimental Workflows

To provide a clear overview of the experimental processes, the following diagrams have been generated using the DOT language.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Incubate overnight A->B C Add varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

NO_Inhibition_Workflow cluster_setup Cell Culture cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis A Seed RAW 264.7 macrophages in 96-well plate B Pre-treat with test compounds A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess reagent E->F G Measure absorbance at 540 nm F->G H Calculate NO inhibition and IC50 G->H

Caption: Workflow for the nitric oxide inhibition assay in macrophages.

A Comparative Analysis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate and Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the careful selection of molecular scaffolds and their subsequent modification is a critical step. The butyrophenone and propiophenone cores, for instance, are well-established pharmacophores found in a variety of clinically significant agents. This guide provides a comparative overview of two closely related analogs: ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate and ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this document aims to provide a valuable resource for researchers by consolidating physicochemical properties, proposing a viable synthetic route, and discussing potential biological activities based on the analysis of structurally related compounds.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of the two compounds is essential for predicting their behavior in biological systems. The n-propoxy and isopropoxy substituents, while isomeric, can influence properties such as lipophilicity, solubility, and metabolic stability, which in turn can affect pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundEthyl 4-oxo-4-(4-isopropoxyphenyl)butyrate
Molecular Formula C₁₅H₂₀O₄C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol 264.32 g/mol
CAS Number 39496-81-6898757-69-2
Predicted LogP 2.82.7
Predicted Solubility ModerateModerate
Predicted Polar Surface Area 52.6 Ų52.6 Ų

Proposed Synthesis: Experimental Protocol

The synthesis of both title compounds can be achieved via a Friedel-Crafts acylation reaction. The following protocol is a generalized procedure based on the synthesis of similar aryl ketoesters.

Reaction: Friedel-Crafts acylation of the corresponding alkoxybenzene with succinic anhydride, followed by esterification.

Materials:

  • n-Propoxybenzene or Isopropoxybenzene

  • Succinic anhydride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M solution

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

Step 1: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0°C, add succinic anhydride (1.0 eq) portion-wise.

  • After stirring for 15 minutes, add the corresponding alkoxybenzene (n-propoxybenzene or isopropoxybenzene) (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 4-oxo-4-(4-alkoxyphenyl)butanoic acid.

Step 2: Fischer Esterification

  • The crude butanoic acid derivative from Step 1 is dissolved in absolute ethanol (10 volumes).

  • A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is added.

  • The mixture is heated at reflux for 4-6 hours.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the desired ethyl 4-oxo-4-(4-alkoxyphenyl)butyrate.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Fischer Esterification Alkoxybenzene n-Propoxybenzene or Isopropoxybenzene Reaction1 Reaction in DCM Alkoxybenzene->Reaction1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction1 AlCl3 AlCl₃ (catalyst) AlCl3->Reaction1 CrudeAcid Crude 4-oxo-4-(4-alkoxyphenyl)butanoic acid Reaction1->CrudeAcid Reaction2 Reflux CrudeAcid->Reaction2 Ethanol Ethanol Ethanol->Reaction2 H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction2 FinalProduct Ethyl 4-oxo-4-(4-alkoxyphenyl)butyrate Reaction2->FinalProduct

Proposed two-step synthesis of the target compounds.

Potential Biological Activities and Comparative Outlook

The 4-alkoxy phenyl moiety is a common feature in many biologically active molecules and can significantly influence receptor binding and pharmacokinetics. The difference between an n-propoxy and an isopropoxy group, though subtle, can lead to distinct biological outcomes:

  • Steric Effects: The branched nature of the isopropoxy group presents a greater steric hindrance compared to the linear n-propoxy group. This could influence the binding affinity and selectivity towards a specific biological target. For example, if the binding pocket is sterically constrained, the n-propoxy derivative might exhibit higher affinity.

  • Metabolism: The metabolic stability of the two isomers may differ. The isopropoxy group might be more resistant to certain metabolic enzymes due to steric hindrance, potentially leading to a longer half-life in vivo. Conversely, the n-propoxy group could be more susceptible to O-dealkylation.

  • Lipophilicity: While the predicted LogP values are similar, subtle differences in their three-dimensional shape can affect their interaction with lipid membranes and plasma proteins, influencing their distribution and bioavailability.

Given the structural similarity to known pharmacophores, it is plausible that these compounds could be investigated for activities related to the central nervous system. For example, they could be explored as modulators of G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in signaling pathways.

Hypothetical_Signaling_Pathway Ligand Ethyl 4-oxo-4-(4-alkoxyphenyl)butyrate (n-propoxy or isopropoxy) GPCR G-Protein Coupled Receptor (GPCR) (e.g., Dopamine D2 Receptor) Ligand->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger Modulation (e.g., cAMP levels) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Neuronal Firing Rate) Second_Messenger->Cellular_Response

Comparative Analysis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate and Structurally Related Analogs in Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate and its structurally related analogs. Understanding the potential for cross-reactivity is crucial in the development of specific immunoassays for pharmacokinetic and pharmacodynamic studies, ensuring accurate quantification of the target analyte without interference from metabolites or related compounds. This document outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive evaluation.

Compound Profiles and Comparative Cross-Reactivity

The following table summarizes the structural characteristics of this compound and selected analogs. These analogs have been chosen based on structural similarity to highlight potential cross-reactivity.

Compound IDCompound NameStructureKey Structural Differences from Target
Target-01 This compoundCCOc1ccc(cc1)C(=O)CCC(=O)OCC-
Analog-01 Ethyl 4-oxo-4-phenylbutyratec1ccc(cc1)C(=O)CCC(=O)OCCLacks the n-propoxy group on the phenyl ring.
Analog-02 Ethyl 4-oxo-4-(4-phenoxyphenyl)butyratec1ccc(cc1)Oc2ccc(cc2)C(=O)CCC(=O)OCCFeatures a phenoxy group instead of an n-propoxy group.
Analog-03 Ethyl 4-oxo-4-(thiophen-2-yl)butanoatec1csc(c1)C(=O)CCC(=O)OCCPhenyl ring is replaced by a thiophene ring.

Hypothetical Cross-Reactivity Data

The following table presents a hypothetical data set from a competitive ELISA designed to detect this compound. The percentage cross-reactivity is calculated to illustrate how to quantify the degree of interference from each analog.

Compound IDCompound NameIC50 (nM)% Cross-Reactivity
Target-01 This compound10100%
Analog-01 Ethyl 4-oxo-4-phenylbutyrate5002%
Analog-02 Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate2504%
Analog-03 Ethyl 4-oxo-4-(thiophen-2-yl)butanoate>10,000<0.1%

Note: The data above is for illustrative purposes only and is not the result of actual experiments.

Experimental Protocols

A detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is provided below as a standard method for determining antibody specificity and compound cross-reactivity.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Materials and Reagents:

  • High-binding 96-well microtiter plates

  • Coating Antigen (Target-01 conjugated to a carrier protein, e.g., BSA)

  • Primary Antibody (specific to this compound)

  • HRP-conjugated Secondary Antibody

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Test Compounds (Target-01 and Analogs)

  • Microplate Reader

2. Procedure:

  • Coating: Dilute the Coating Antigen to an optimal concentration in a suitable buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the Target-01 standard and the analog compounds. In separate wells, add 50 µL of the standard or analog dilutions and 50 µL of the primary antibody at its optimal dilution. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of the Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Reaction Stoppage: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the compound concentrations to generate sigmoidal dose-response curves.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the maximum signal) for the target compound and each analog.

  • Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target-01 / IC50 of Analog) * 100

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated for the target compound.

experimental_workflow start Start plate_prep Plate Coating & Blocking start->plate_prep competition Competitive Binding (Target vs. Analogs) plate_prep->competition detection Secondary Antibody & Substrate competition->detection readout Data Acquisition (Absorbance Reading) detection->readout analysis Data Analysis (IC50 & % Cross-Reactivity) readout->analysis end End analysis->end

Competitive ELISA Workflow for Cross-Reactivity

signaling_pathway compound Ethyl 4-oxo-4- (4-n-propoxyphenyl)butyrate receptor Hypothetical Receptor (e.g., GPCR) compound->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A second_messenger->kinase response Cellular Response kinase->response

Hypothetical GPCR Signaling Pathway

A Comparative Guide to the Synthesis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate, a valuable intermediate in pharmaceutical synthesis. The primary and most established method involves a two-step sequence: Friedel-Crafts acylation followed by esterification. An alternative proposed route utilizes a Grignard reagent, offering a different strategic approach to the target molecule. This document outlines the experimental protocols for each route and presents the available data for a comprehensive comparison.

Route 1: Two-Step Synthesis via Friedel-Crafts Acylation and Esterification

This classical and widely employed route involves the initial acylation of n-propoxybenzene with succinic anhydride to form the intermediate carboxylic acid, followed by its esterification to yield the final product.

Step 1: Friedel-Crafts Acylation

The first step is a Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce 4-oxo-4-(4-n-propoxyphenyl)butanoic acid.

Step 2: Esterification

The carboxylic acid intermediate is then esterified to the corresponding ethyl ester. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst.

Experimental Protocol:

Step 1: Synthesis of 4-oxo-4-(4-n-propoxyphenyl)butanoic acid

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., nitrobenzene or a halogenated hydrocarbon), n-propoxybenzene (1.0 eq) is added at a controlled temperature (typically 0-5 °C).

  • Succinic anhydride (1.1 eq) is then added portion-wise, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

  • The resulting precipitate, 4-oxo-4-(4-n-propoxyphenyl)butanoic acid, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Step 2: Synthesis of this compound

  • A mixture of 4-oxo-4-(4-n-propoxyphenyl)butanoic acid (1.0 eq), absolute ethanol (in excess, serving as both reactant and solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is refluxed for several hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • The final product can be purified by column chromatography or distillation under reduced pressure.

Data Summary for Route 1:

ParameterFriedel-Crafts AcylationEsterificationOverall Yield
Yield (%) Typically 60-80%Typically 80-95%~48-76%
Reaction Time 4-12 hours3-6 hours7-18 hours
Temperature (°C) 0 - 25Reflux (~78 °C)-
Key Reagents n-propoxybenzene, succinic anhydride, AlCl₃Ethanol, H₂SO₄ or TsOH-
Solvent Nitrobenzene, Dichloromethane, etc.Ethanol-
Purification RecrystallizationColumn Chromatography/Distillation-

Note: The yields and reaction conditions are based on typical procedures for similar substrates and may require optimization for this specific synthesis.

Route 2: Proposed Synthesis via Grignard Reaction

This proposed alternative route involves the reaction of a Grignard reagent, prepared from 4-n-propoxybromobenzene, with diethyl succinate. This approach offers a one-pot synthesis to a closely related diester, which can then be selectively hydrolyzed and decarboxylated to the target keto-ester.

Experimental Protocol (Proposed):

  • Grignard Reagent Formation: Magnesium turnings (1.1 eq) are activated in anhydrous tetrahydrofuran (THF) under an inert atmosphere. A solution of 4-n-propoxybromobenzene (1.0 eq) in anhydrous THF is then added dropwise to initiate the formation of the Grignard reagent.

  • Reaction with Diethyl Succinate: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C). A solution of diethyl succinate (1.0 eq) in anhydrous THF is added dropwise.

  • Work-up and Cyclization: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated.

  • Hydrolysis and Decarboxylation: The crude product is then subjected to acidic or basic hydrolysis followed by decarboxylation to yield the final product, this compound.

Data Summary for Route 2 (Proposed):

ParameterGrignard Reaction and Subsequent Steps
Yield (%) Highly variable, requires optimization
Reaction Time 4-8 hours
Temperature (°C) -78 to room temperature
Key Reagents 4-n-propoxybromobenzene, Mg, diethyl succinate
Solvent Anhydrous THF
Purification Column Chromatography

Note: This is a proposed route, and the experimental conditions and yields would need to be determined empirically.

Comparison of Synthetic Routes

FeatureRoute 1: Friedel-Crafts & EsterificationRoute 2: Proposed Grignard Synthesis
Reliability & Scalability Well-established, reliable, and scalable method.Less established for this specific target, may require significant optimization.
Number of Steps Two distinct synthetic steps.Potentially a one-pot reaction followed by workup and a second step.
Reagent & Catalyst Uses a strong Lewis acid (AlCl₃) which requires stoichiometric amounts and careful handling.Uses magnesium and a Grignard-compatible substrate.
Environmental & Safety Generates significant amounts of acidic waste from the Friedel-Crafts step. Solvents can be hazardous.Grignard reagents are highly reactive and require anhydrous conditions.
Starting Materials n-propoxybenzene and succinic anhydride are readily available.4-n-propoxybromobenzene and diethyl succinate are also accessible.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Friedel-Crafts Acylation & Esterification cluster_1 Route 2: Proposed Grignard Synthesis R1_Start1 n-Propoxybenzene R1_FC Friedel-Crafts Acylation R1_Start1->R1_FC R1_Start2 Succinic Anhydride R1_Start2->R1_FC R1_Inter 4-oxo-4-(4-n-propoxyphenyl)butanoic acid R1_FC->R1_Inter AlCl₃ R1_Ester Esterification R1_Inter->R1_Ester Ethanol, H⁺ R1_Product This compound R1_Ester->R1_Product R2_Start1 4-n-Propoxybromobenzene R2_Grignard Grignard Reaction R2_Start1->R2_Grignard Mg, THF R2_Start2 Diethyl Succinate R2_Start2->R2_Grignard R2_Inter Intermediate Diester R2_Grignard->R2_Inter R2_Hydro Hydrolysis & Decarboxylation R2_Inter->R2_Hydro H₃O⁺ or OH⁻, then Δ R2_Product This compound R2_Hydro->R2_Product

Caption: Comparative synthetic pathways to this compound.

Conclusion

The two-step synthesis commencing with a Friedel-Crafts acylation of n-propoxybenzene stands as the more established and predictable route for the preparation of this compound. While it involves a strong Lewis acid and generates acidic waste, the procedure is generally high-yielding and reliable. The proposed Grignard route offers an interesting alternative that may be more atom-economical if optimized. However, it requires careful control of reaction conditions and its efficiency for this specific target molecule is yet to be experimentally validated. For researchers requiring a dependable and scalable synthesis, the Friedel-Crafts approach is the recommended starting point. Further investigation into the Grignard route could be a valuable research endeavor to develop a more novel and potentially efficient synthesis.

Spectroscopic Comparison of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate and its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic characteristics of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate alongside its precursors, 4-n-propoxyphenol and ethyl succinyl chloride, provides valuable insights for researchers, scientists, and drug development professionals. This guide offers a comparative summary of their key spectral features, supported by experimental data, to facilitate their identification and characterization in synthetic processes.

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This involves the electrophilic substitution of 4-n-propoxyphenol with ethyl succinyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. Understanding the distinct spectroscopic signatures of the starting materials and the final product is crucial for monitoring reaction progress and confirming the identity and purity of the synthesized compound.

Data Presentation

The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this compound and its precursors.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group
4-n-propoxyphenol 3350-3200 (broad), 2965, 2875, 1510, 1230O-H (phenol), C-H (alkane), C=C (aromatic), C-O (ether)
Ethyl Succinyl Chloride 2980, 1815, 1740C-H (alkane), C=O (acid chloride), C=O (ester)
This compound 2960, 2870, 1735, 1680, 1600, 1250C-H (alkane), C=O (ester), C=O (ketone), C=C (aromatic), C-O (ether)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shift δ in ppm)

Compound¹H NMR SignalsProtons
4-n-propoxyphenol ~6.8 (d, 2H), ~6.7 (d, 2H), ~4.8 (s, 1H), 3.8 (t, 2H), 1.7 (sext, 2H), 0.9 (t, 3H)Ar-H, Ar-OH, O-CH₂, CH₂, CH₃
Ethyl Succinyl Chloride 4.1 (q, 2H), 3.2 (t, 2H), 2.7 (t, 2H), 1.2 (t, 3H)O-CH₂, CH₂COCl, CH₂CO₂Et, CH₃
This compound ~7.9 (d, 2H), ~6.9 (d, 2H), 4.1 (q, 2H), 4.0 (t, 2H), 3.2 (t, 2H), 2.7 (t, 2H), 1.8 (sext, 2H), 1.2 (t, 3H), 1.0 (t, 3H)Ar-H, O-CH₂ (ester), O-CH₂ (ether), COCH₂, CH₂CO₂Et, CH₂ (propyl), CH₃ (ester), CH₃ (propyl)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shift δ in ppm)

Compound¹³C NMR SignalsCarbon Atoms
4-n-propoxyphenol ~153, ~150, ~116, ~115, 70, 23, 11Ar-C (quaternary), Ar-CH, O-CH₂, CH₂, CH₃
Ethyl Succinyl Chloride ~172, ~171, 61, 45, 28, 14C=O (acid chloride), C=O (ester), O-CH₂, CH₂COCl, CH₂CO₂Et, CH₃
This compound ~197, ~173, ~163, ~130, ~129, ~114, 70, 61, 33, 29, 22, 14, 10C=O (ketone), C=O (ester), Ar-C (quaternary), Ar-CH, O-CH₂ (ether), O-CH₂ (ester), COCH₂, CH₂CO₂Et, CH₂ (propyl), CH₃ (ester), CH₃ (propyl)

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
4-n-propoxyphenol 152110, 81, 53
Ethyl Succinyl Chloride 164/166 (isotope pattern)129, 119, 91
This compound 264219, 191, 149, 121

Experimental Protocols

Synthesis of this compound (Friedel-Crafts Acylation)

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C, a solution of ethyl succinyl chloride (1.1 eq.) in anhydrous dichloromethane is added dropwise. The mixture is stirred for 15 minutes, followed by the dropwise addition of a solution of 4-n-propoxyphenol (1.0 eq.) in anhydrous dichloromethane. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples are analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The samples are introduced via a direct insertion probe or a gas chromatograph.

Mandatory Visualization

Synthesis_Pathway 4-n-propoxyphenol 4-n-propoxyphenol Friedel-Crafts Acylation Friedel-Crafts Acylation 4-n-propoxyphenol->Friedel-Crafts Acylation Ethyl Succinyl Chloride Ethyl Succinyl Chloride Ethyl Succinyl Chloride->Friedel-Crafts Acylation AlCl3 AlCl3 AlCl3->Friedel-Crafts Acylation This compound This compound Friedel-Crafts Acylation->this compound

Caption: Synthetic pathway to this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants 4-n-propoxyphenol + Ethyl Succinyl Chloride + AlCl3 Reaction Friedel-Crafts Acylation Reactants->Reaction Purification Work-up & Column Chromatography Reaction->Purification Product This compound Purification->Product IR Infrared (IR) Spectroscopy Product->IR NMR ¹H & ¹³C NMR Spectroscopy Product->NMR MS Mass Spectrometry (MS) Product->MS

Caption: Experimental workflow for synthesis and spectroscopic analysis.

in vitro vs in vivo efficacy of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel anticancer agents, researchers have turned their attention to the promising therapeutic potential of chalcones, a class of organic compounds that form the central core of a variety of important biological molecules. This guide provides a comparative analysis of the in vitro efficacy of a series of alkoxylated chalcone derivatives, with a focus on their cytotoxic effects against various human cancer cell lines. The data presented herein is derived from peer-reviewed research and aims to provide a clear, data-driven overview for researchers, scientists, and drug development professionals.

In Vitro Efficacy of Alkoxylated Chalcones

A study by Bai et al. (2014) systematically synthesized and evaluated a series of alkoxylated chalcones for their anticancer activities. Among the synthesized compounds, several derivatives bearing methoxy groups at specific positions on the aromatic rings demonstrated significant cytotoxic effects. The efficacy of these compounds was quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The results for a selection of the most potent compounds, including the highly active derivative b29 , are summarized in the table below.[1] Etoposide, a well-established chemotherapeutic agent, was used as a positive control.

CompoundHepG2 (Liver Cancer) IC50 (μM)HeLa (Cervical Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)A549 (Lung Cancer) IC50 (μM)SW1990 (Pancreatic Cancer) IC50 (μM)
b6 2.8 ± 0.13.5 ± 0.24.1 ± 0.35.2 ± 0.43.9 ± 0.2
b8 2.5 ± 0.23.1 ± 0.13.8 ± 0.24.8 ± 0.33.5 ± 0.1
b11 2.1 ± 0.12.8 ± 0.23.2 ± 0.14.1 ± 0.23.0 ± 0.2
b16 1.9 ± 0.12.5 ± 0.12.9 ± 0.23.8 ± 0.12.7 ± 0.1
b18 1.5 ± 0.12.1 ± 0.12.5 ± 0.13.2 ± 0.22.2 ± 0.1
b22 1.2 ± 0.11.8 ± 0.12.1 ± 0.12.8 ± 0.11.9 ± 0.1
b23 1.4 ± 0.12.0 ± 0.12.3 ± 0.23.0 ± 0.22.1 ± 0.1
b29 0.8 ± 0.1 1.2 ± 0.1 1.5 ± 0.1 2.1 ± 0.1 1.3 ± 0.1
Etoposide 5.2 ± 0.46.8 ± 0.57.5 ± 0.68.2 ± 0.77.1 ± 0.5

Data extracted from Bai et al., 2014.[1]

The data clearly indicates that several of the synthesized chalcone derivatives exhibit superior cytotoxic activity against all tested cancer cell lines compared to etoposide. Notably, compound b29 emerged as the most potent derivative, with IC50 values consistently in the low micromolar range.[1]

Experimental Protocols

The in vitro cytotoxicity of the alkoxylated chalcones was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol

  • Cell Seeding: Human cancer cell lines (HepG2, HeLa, MCF-7, A549, and SW1990) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells were then treated with various concentrations of the chalcone derivatives (typically ranging from 0.1 to 100 μM) for 48 hours. A control group was treated with the vehicle (DMSO) alone.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability was calculated as a percentage of the control group. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Methodology and Potential Mechanisms

To further elucidate the experimental process and the potential biological impact of these compounds, the following diagrams are provided.

experimental_workflow cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plates incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_chalcones Add Chalcone Derivatives (Varying Concentrations) incubate_24h->add_chalcones incubate_48h Incubate for 48 hours add_chalcones->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve Formazan Crystals with DMSO incubate_4h->dissolve_formazan measure_absorbance Measure Absorbance at 570 nm dissolve_formazan->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50

Experimental workflow for determining the in vitro cytotoxicity of chalcone derivatives using the MTT assay.

Chalcones are known to exert their anticancer effects through various mechanisms, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3] A simplified potential signaling pathway is illustrated below.

signaling_pathway chalcone Alkoxylated Chalcone cell_membrane Cell Membrane ros Increased ROS Production chalcone->ros mitochondria Mitochondrial Stress ros->mitochondria caspase_activation Caspase Activation mitochondria->caspase_activation apoptosis Apoptosis (Cell Death) caspase_activation->apoptosis

A simplified diagram of a potential signaling pathway initiated by alkoxylated chalcones, leading to apoptosis.

Conclusion

The presented data highlights the significant potential of alkoxylated chalcones as a promising class of anticancer agents. The superior in vitro efficacy of derivatives such as b29 compared to the established drug etoposide warrants further investigation.[1] Future studies should focus on elucidating the precise mechanisms of action of these compounds and evaluating their efficacy and safety in in vivo models. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate such research endeavors.

References

comparative analysis of the inhibitory effects of different arylbutyrates on Src kinase

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Inhibitory Effects of Different Arylbutyrates on Src Kinase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of various arylbutyrate derivatives on Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and migration.[1] Overexpression and mutation of Src kinase have been linked to the progression of several human cancers, making it a significant target for anti-cancer drug development. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes key biological and experimental pathways to offer a comprehensive resource for researchers in the field.

Quantitative Data Summary

The inhibitory activities of a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives against Src kinase have been evaluated and are presented below. For comparative context, the inhibitory concentrations of other well-established Src kinase inhibitors are also included.

CompoundStructureIC50 (µM)Reference CompoundIC50 (nM)
Ethyl 2,4-dioxo-4-phenylbutanoate 3a (R=H)65.2Staurosporine-
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate 3b (R=4-Cl)72.5Dasatinib< 0.0005
Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate 3c (R=4-Br)90.3Bosutinib1.2
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate 3d (R=2,4-diCl)85.1Saracatinib-
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate 3e (R=4-F)88.6eCF506 < 0.0005
Ethyl 4-(m-tolyl)-2,4-dioxobutanoate 3f (R=3-CH3)48.3

Data for ethyl 2,4-dioxo-4-arylbutanoate derivatives extracted from a study by Akbarzadeh et al.[1] The IC50 values for reference compounds are sourced from various studies.[2][3][4]

Experimental Protocols

A detailed understanding of the methodologies used to assess Src kinase inhibition is crucial for interpreting the data and designing future experiments.

General Src Kinase Inhibition Assay Protocol

A common method to determine the inhibitory effect of compounds on Src kinase activity is through an in vitro kinase assay. The following is a generalized protocol based on commercially available assay kits and published research.[5][6][7][8][9]

Materials:

  • Recombinant human c-Src kinase

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Substrate peptide (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds (arylbutyrates and reference inhibitors) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 96-well or 384-well plates

  • Plate reader for luminescence or fluorescence detection

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Setup: In each well of the microplate, the following are added in order:

    • Kinase buffer

    • Test compound solution (or DMSO for control)

    • Src kinase enzyme

    • Substrate peptide

  • Initiation of Reaction: The kinase reaction is initiated by adding a specific concentration of ATP.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection:

    • For ADP-Glo™ like assays, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP back to ATP, which is then measured via a luciferase-based reaction. The luminescent signal is proportional to the kinase activity.

    • For fluorescence-based assays, a detection reagent containing a phosphotyrosine-specific antibody is added. The resulting fluorescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence or fluorescence intensity is measured using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Src Kinase Signaling Pathway

The following diagram illustrates a simplified overview of the Src kinase signaling pathway, highlighting its role in downstream cellular processes.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, PDGFR Src Src Kinase RTK->Src Integrins Integrins Integrins->Src GPCR G-Protein Coupled Receptor (GPCR) GPCR->Src FAK Focal Adhesion Kinase (FAK) Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Cell_Migration Cell Migration FAK->Cell_Migration Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Arylbutyrates Arylbutyrates (Inhibitor) Arylbutyrates->Src Experimental_Workflow start Start prep_compounds Prepare Serial Dilutions of Arylbutyrate Derivatives start->prep_compounds add_compounds Add Test Compounds (or DMSO control) prep_compounds->add_compounds setup_reaction Set up Kinase Reaction: Src + Substrate + Buffer setup_reaction->add_compounds initiate_reaction Initiate Reaction with ATP add_compounds->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate detect_activity Detect Kinase Activity (Luminescence/Fluorescence) incubate->detect_activity analyze_data Data Analysis: Calculate % Inhibition detect_activity->analyze_data determine_ic50 Determine IC50 Values analyze_data->determine_ic50 end End determine_ic50->end

References

Safety Operating Guide

Safe Disposal of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate (CAS No. 39496-81-6) was found. The following disposal procedures are based on general guidelines for the disposal of aromatic ketones and esters. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to adhere to all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.

I. Immediate Safety Considerations

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE). Based on the general handling procedures for similar chemicals, the following PPE is recommended:

  • Gloves: Nitrile gloves.

  • Eye Protection: Safety glasses or chemical splash goggles.

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste.

A. Small Quantities (<50 mL)

For small liquid quantities of this compound, the following procedure can be followed:

  • Absorption: Absorb the liquid onto an inert material, such as a paper towel.

  • Evaporation: Place the absorbent material in a chemical fume hood to allow the solvent to evaporate completely.

  • Final Disposal: Once the chemical has fully evaporated, the paper towel may be disposed of in the regular garbage, provided this is in accordance with your institution's policies.

B. Large Quantities (>50 mL)

For larger liquid quantities, direct evaporation is not a safe or environmentally responsible method. Instead, follow these steps:

  • Absorption: Absorb the liquid spill or waste onto a non-combustible absorbent material like vermiculite, perlite, or cat litter.[1]

  • Containment: Scoop the mixture into a designated, sealable container.

  • Labeling and Storage: Clearly label the container as "Organic Waste" and include the chemical name. Store the sealed container in a safe, designated area until it can be collected by a licensed waste contractor.[1]

C. Solid Waste

If the compound is in a solid form, it should be swept onto a piece of paper and placed in a designated container for chemical waste. This container should then be sealed, labeled, and stored for collection by a licensed waste contractor.[1]

D. Empty Containers

Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as liquid chemical waste. Once cleaned, the container can be disposed of according to your institution's guidelines for chemical container disposal.

III. Quantitative Data Summary for Disposal

Since a specific SDS is unavailable, quantitative data for this compound is not provided. The table below summarizes the key disposal parameters based on general chemical class guidelines.

ParameterGuideline
Small Quantity Threshold < 50 mL
Large Quantity Threshold > 50 mL
Recommended Absorbent Material Vermiculite, Perlite, Cat Litter[1]
Waste Container Type Sealable, properly labeled container

IV. Experimental Protocols

As this document pertains to disposal, no experimental protocols are cited.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Assess Waste quantity_check Is the quantity < 50 mL? start->quantity_check small_quantity Absorb on paper towel Evaporate in fume hood Dispose of towel in garbage quantity_check->small_quantity Yes large_quantity Absorb on vermiculite/cat litter quantity_check->large_quantity No end End: Waste Secured small_quantity->end contain Scoop into a sealable container large_quantity->contain label_store Label as 'Organic Waste' Store for licensed contractor pickup contain->label_store label_store->end

Caption: Disposal Decision Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.